Dacarbazine citrate
Description
Structure
2D Structure
Properties
CAS No. |
64038-56-8 |
|---|---|
Molecular Formula |
C12H18N6O8 |
Molecular Weight |
374.31 g/mol |
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+; |
InChI Key |
UKLSKIDEWQXQJZ-ASTDGNLGSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dacarbazine citrate; Dacarbazine citrate; DTIC citrate; UNII-9UYU348NIF; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Dacarbazine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of dacarbazine citrate, an essential antineoplastic agent. The following sections detail the core synthetic pathways, purification methodologies, and analytical quality control, supported by experimental protocols and quantitative data.
Chemical Synthesis of Dacarbazine
The most common and industrially viable method for synthesizing dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide) starts from the precursor 5-aminoimidazole-4-carboxamide (AICA). The synthesis is a two-step process involving diazotization followed by a coupling reaction.
Synthesis Pathway
The synthesis of dacarbazine from AICA is a well-established method with overall yields reported in the range of 76-86%.[1][2] An alternative, multi-step synthesis starting from glycine has also been developed, but it is generally more complex and results in a lower overall yield.[2]
The primary synthesis route can be broken down into the following key stages:
-
Diazotization of 5-aminoimidazole-4-carboxamide (AICA): AICA is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) to form the intermediate, 5-diazoimidazole-4-carboxamide.
-
Coupling with Dimethylamine: The resulting diazonium salt is then reacted with dimethylamine to yield dacarbazine.
A more detailed industrial production process can be delineated into six technological stages, with a cumulative yield of approximately 86%.[1]
Table 1: Stage-wise Yields in an Industrial Dacarbazine Synthesis Process [1]
| Stage Number | Process Step | Stage Yield (%) |
| 1 | Preparation of diazonium salt of 5-amino-1H-imidazole-4-carboxamide | 99 |
| 2 | Filtration of diazonium salt | 91 |
| 3 | Obtaining of dacarbazine | 99 |
| 4 | Filtration of dacarbazine precipitate | 98 |
| 5 | Washing the precipitate with water | 99 |
| 6 | Drying of dacarbazine precipitate | 99.4 |
Experimental Protocol for Dacarbazine Synthesis
The following protocol is a representative laboratory-scale synthesis of dacarbazine:
Materials:
-
5-aminoimidazole-4-carboxamide (AICA)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Dimethylamine
-
Methanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 5-aminoimidazole-4-carboxamide in distilled water and cool the mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the suspension while maintaining the temperature at or below 5°C.
-
Prepare a solution of sodium nitrite in distilled water.
-
Add the sodium nitrite solution dropwise to the AICA suspension. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid. The formation of the diazonium salt is indicated by a color change in the reaction mixture.
-
-
Coupling:
-
In a separate vessel, dissolve anhydrous dimethylamine in methanol and cool the solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the dimethylamine solution while stirring vigorously and maintaining a low temperature.
-
Continue stirring the reaction mixture in the ice bath for a specified period to allow for the complete formation of the dacarbazine precipitate.
-
-
Isolation and Preliminary Purification:
-
Collect the precipitated dacarbazine by vacuum filtration.
-
Wash the crude product with cold water to remove residual salts and impurities.
-
Dry the purified dacarbazine under vacuum.
-
Purification of Dacarbazine and Formation of this compound
Crude dacarbazine is purified by recrystallization to remove unreacted starting materials and by-products. The purified dacarbazine base is then converted to its citrate salt to improve its stability and solubility for pharmaceutical formulations.
Purification of Dacarbazine Base by Recrystallization
General Procedure:
-
Solvent Selection: A suitable solvent system for recrystallization is one in which dacarbazine has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude dacarbazine in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of pure crystals. The cooling process can be followed by placing the solution in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified dacarbazine crystals under vacuum.
Formation of this compound
This compound is often formed in situ during the formulation of the injectable drug product. However, it can also be prepared and isolated as a salt-cocrystal.
Experimental Protocol for Dacarbazine Hydrogen-Citrate Salt-Cocrystal:
Materials:
-
Dacarbazine (DTIC)
-
Citric Acid
-
Methanol
-
Water
Procedure:
-
Weigh 50 mg (0.274 mmol) of dacarbazine and dissolve it in 5 mL of a methanol/water (1:1, v/v) solution.
-
Add 52.7 mg (0.274 mmol) of citric acid to the solution.
-
Stir the mixture at 60 °C for 20 minutes.
-
Allow the solvent to evaporate slowly at room temperature.
-
Colorless block crystals of dacarbazine hydrogen-citrate are typically obtained within 7 days.
Quality Control and Analytical Methods
The purity and identity of dacarbazine and its citrate salt are confirmed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for quantitative analysis.
Table 2: Representative HPLC Method Parameters for Dacarbazine Analysis
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength of approximately 320-330 nm |
| Retention Time | Dependent on specific method conditions |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum of dacarbazine in deuterated dimethyl sulfoxide provides characteristic signals for the imidazole ring protons, the N-methyl protons, and the carboxamide protons.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum shows distinct resonances for the imidazole ring carbons, the N-methyl carbons, and the carbonyl carbon of the carboxamide group.
Visualizations
Dacarbazine Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationships in Dacarbazine Quality Control
Caption: Key quality control tests for the final this compound product.
References
The Metabolic Activation of Dacarbazine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), a cornerstone in the treatment of malignant melanoma and Hodgkin's lymphoma, is a prodrug that necessitates metabolic activation to exert its cytotoxic effects. This guide provides a detailed technical overview of the metabolic activation pathway of dacarbazine citrate, focusing on the enzymatic processes, key metabolites, and the ultimate mechanism of action. It is intended to be a comprehensive resource, incorporating quantitative kinetic data, detailed experimental methodologies, and visual representations of the critical pathways and workflows involved in the study of dacarbazine metabolism.
Introduction
Dacarbazine, an analog of the purine precursor 5-aminoimidazole-4-carboxamide (AIC), functions as an alkylating agent following metabolic activation.[1] Its clinical efficacy is entirely dependent on a series of biotransformation reactions that occur predominantly in the liver.[2] This process, primarily mediated by the cytochrome P450 (CYP) mixed-function oxidase system, converts the inert parent drug into a potent DNA methylating agent.[3] Understanding the nuances of this activation pathway is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and developing novel analogs with improved activation profiles.
The Metabolic Activation Pathway
The metabolic activation of dacarbazine is a multi-step process initiated by hepatic cytochrome P450 enzymes. The key transformation is an oxidative N-demethylation.
The pathway can be summarized as follows:
-
Hydroxylation: Dacarbazine is first hydroxylated at one of the N-methyl groups by CYP enzymes, primarily CYP1A1, CYP1A2, and to a lesser extent, CYP2E1.[4] This reaction forms the unstable intermediate 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).
-
Formation of MTIC: HMMTIC spontaneously, through a non-enzymatic reaction, eliminates formaldehyde to yield 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC is considered the principal active metabolite of dacarbazine.
-
Generation of the Methylating Species: MTIC is itself unstable and undergoes spontaneous decomposition to form 5-aminoimidazole-4-carboxamide (AIC), a major metabolite found in plasma and urine, and a highly reactive methyldiazonium ion (CH3N2+).
-
DNA Alkylation: The methyldiazonium ion is the ultimate alkylating species that transfers a methyl group to nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine. This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, apoptosis of rapidly dividing cancer cells.
Below is a diagram illustrating this metabolic activation pathway.
Quantitative Data
The enzymatic conversion of dacarbazine to its active metabolites has been characterized kinetically, with significant contributions from CYP1A1 and CYP1A2.
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Notes |
| Recombinant Human CYP1A1 | 595 | 0.684 | Catalyzes extrahepatic metabolism of DTIC. |
| Recombinant Human CYP1A2 | 659 | 1.74 | The predominant P450 that catalyzes hepatic DTIC metabolism. |
| Recombinant Human CYP2E1 | > 2800 | Not readily available | Contributes to hepatic DTIC metabolism at higher substrate concentrations. |
Experimental Protocols
In Vitro Metabolism of Dacarbazine using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of dacarbazine in a human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol
-
Internal standard (for HPLC analysis)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of dacarbazine in an appropriate solvent (e.g., DMSO or buffer).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes (typically 0.2-1.0 mg/mL protein) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the dacarbazine stock solution to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
HPLC Analysis of Dacarbazine and its Metabolites
A validated reversed-phase HPLC method is crucial for the simultaneous determination of dacarbazine, HMMTIC, and MTIC.
-
Column: Zorbax SB-CN column or equivalent.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, 80% 50 mM ammonium phosphate (pH 6.5) and 20% methanol with 0.1% triethylamine.
-
Detection: UV detection at an appropriate wavelength (e.g., 320-330 nm) is commonly used.
-
Quantification: The concentrations of dacarbazine and its metabolites are determined by comparing their peak areas to those of known standards, corrected for the internal standard.
Below is a diagram illustrating a typical experimental workflow for studying dacarbazine metabolism.
Concluding Remarks
The metabolic activation of this compound is a well-defined pathway that is fundamental to its anticancer activity. The central role of CYP1A2 highlights the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development to further investigate the metabolism of dacarbazine and to design novel therapeutic agents with enhanced efficacy and safety profiles. Future research may focus on elucidating the role of genetic polymorphisms in CYP enzymes on dacarbazine metabolism and clinical outcomes.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine Citrate: A Technical Guide to its Role as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dacarbazine citrate's core function as a DNA alkylating agent. It details the mechanism of action, metabolic activation, cellular responses, and key experimental protocols for its study, with a focus on presenting quantitative data and visual representations of complex biological processes.
Introduction
Dacarbazine (DTIC), an imidazole carboxamide derivative, is a crucial chemotherapeutic agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its efficacy stems from its role as a DNA alkylating agent, a class of compounds that exert their cytotoxic effects by covalently attaching an alkyl group to DNA, thereby disrupting its structure and function.[1][3] Dacarbazine itself is a prodrug, meaning it is inactive upon administration and requires metabolic activation to be converted into its pharmacologically active form.[1]
Mechanism of Action: From Prodrug to DNA Alkylation
The cytotoxic activity of dacarbazine is a multi-step process that begins with its metabolic activation and culminates in the alkylation of DNA, leading to cell cycle arrest and apoptosis.
Metabolic Activation
Dacarbazine is bioactivated in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A1, CYP1A2, and to a lesser extent, CYP2E1, catalyze the N-demethylation of dacarbazine. This process generates an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC), which then spontaneously decomposes to release formaldehyde and the primary active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is a highly reactive molecule that ultimately yields the methyldiazonium cation, the ultimate alkylating species.
DNA Alkylation
The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on DNA bases. The primary targets for alkylation are the N7 and O6 positions of guanine and the N3 position of adenine. The formation of these DNA adducts, particularly O6-methylguanine (O6-MeG), is considered the most significant cytotoxic lesion.
The presence of O6-MeG in the DNA template can lead to mispairing during DNA replication, where it incorrectly pairs with thymine instead of cytosine. This mismatch triggers the DNA mismatch repair (MMR) system. However, the continuous and futile attempts by the MMR system to repair these persistent lesions can lead to DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis. Alkylation at the N7 position of guanine can also destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites, which can also result in DNA strand breaks.
Cellular Response and Resistance Mechanisms
The cellular response to dacarbazine-induced DNA damage is a critical determinant of its therapeutic efficacy. Key among these is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).
DNA Repair and MGMT
MGMT is a "suicide" enzyme that directly reverses the alkylation at the O6 position of guanine by transferring the methyl group to one of its own cysteine residues. This action restores the integrity of the DNA but also leads to the irreversible inactivation of the MGMT protein. High levels of MGMT expression in tumor cells can efficiently repair dacarbazine-induced DNA damage, thereby conferring resistance to the drug. Consequently, tumors with low MGMT activity are generally more responsive to dacarbazine treatment.
Induction of Apoptosis
If the DNA damage induced by dacarbazine is too extensive to be repaired, it triggers the intrinsic pathway of apoptosis. The accumulation of DNA damage leads to the activation of pro-apoptotic proteins from the BCL-2 family, which in turn disrupt the mitochondrial membrane and lead to the release of cytochrome c. This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-9, which orchestrate the dismantling of the cell.
Quantitative Data on Dacarbazine Efficacy
The clinical efficacy of dacarbazine, both as a single agent and in combination therapies, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials and in vitro studies.
Table 1: Clinical Efficacy of Dacarbazine-Based Therapies in Malignant Melanoma
| Treatment Regimen | Number of Patients | Overall Response Rate (%) | 1-Year Survival Rate (%) | Reference |
| Dacarbazine Alone | 2,481 (in meta-analysis) | Varies (low) | - | |
| Dacarbazine-based Combination Therapies | 2,481 (in meta-analysis) | 1.60 (Risk Ratio vs. DTIC alone) | 1.26 (Risk Ratio vs. DTIC alone) | |
| Dacarbazine + Carmustine + Cisplatin + Tamoxifen (BCDT) | 32 | 47% (16% Complete, 31% Partial) | - | |
| Dacarbazine + Cisplatin + Interleukin-2 | 32 | 41% (5 Complete, 8 Partial) | - |
Table 2: In Vitro Cytotoxicity of Dacarbazine
| Cell Line | Drug Concentration | Exposure Time | Cell Viability Reduction | Reference |
| Human Melanoma (SK-MEL-30) | 50 µM | 24 hours | 20% | |
| Human Melanoma (SK-MEL-30) | >500 µM | 24 hours | 50% | |
| Murine Lymphoma (TLX5) | Not specified | Not specified | Cytotoxic (required metabolic activation) | |
| Murine Melanoma (B16F10) | 1400 µg/ml (IC50) | 48 hours | 50% | |
| Human Melanoma | 62.5 - 1000 µg/ml | 24 hours | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of dacarbazine.
Comet Assay for DNA Damage Assessment
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks at the level of individual cells.
Objective: To quantify DNA damage in cells treated with dacarbazine.
Materials:
-
Dacarbazine-treated and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest dacarbazine-treated and control cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in cold lysis solution and incubate at 4°C for at least 1 hour to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of ~25V and adjust the current to ~300mA. Run electrophoresis for 20-30 minutes at 4°C. This allows the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently remove slides from the electrophoresis tank and neutralize by washing with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the results using appropriate image analysis software.
Western Blot for Apoptosis Marker Detection
Western blotting is used to detect specific proteins in a sample, such as the activated forms of caspases, to confirm the induction of apoptosis.
Objective: To detect the presence of cleaved caspase-3 and cleaved PARP in dacarbazine-treated cells.
Materials:
-
Dacarbazine-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse dacarbazine-treated and control cells in lysis buffer and quantify protein concentration using the Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The presence of bands for cleaved caspase-3 and cleaved PARP indicates apoptosis.
Conclusion
This compound remains a clinically relevant DNA alkylating agent. Its efficacy is intricately linked to its metabolic activation, the specific nature of the DNA adducts it forms, and the cellular capacity for DNA repair. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is essential for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies in the fight against cancer.
References
A Technical Guide to the In Vitro Cytotoxicity of Dacarbazine Citrate Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), sold under the brand name DTIC-Dome, is a chemotherapy agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] As a DNA alkylating agent, dacarbazine's efficacy stems from its ability to induce cytotoxicity in rapidly dividing cancer cells.[3][4] Understanding its mechanism of action, the cellular pathways it triggers, and the quantitative measures of its potency against various cancer cell lines in vitro is critical for both preclinical research and clinical application. This guide provides an in-depth overview of dacarbazine's in vitro cytotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.
Mechanism of Action and Signaling Pathways
Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[5] In the liver, cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) metabolize dacarbazine into its active form, 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is unstable and spontaneously decomposes to form a highly reactive methyl diazonium ion.
This reactive cation is the ultimate alkylating species, transferring a methyl group to nucleophilic sites on DNA bases, particularly the O6 and N7 positions of guanine. This process, known as DNA alkylation, creates DNA adducts that distort the DNA helix, interfering with DNA replication and transcription. The resulting DNA damage, if extensive and irreparable, triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.
The primary cytotoxic lesion, O6-methylguanine, causes mispairing with thymine instead of cytosine during DNA replication. This mismatch activates the DNA mismatch repair (MMR) system. However, persistent attempts to repair these lesions can lead to futile repair cycles, culminating in DNA strand breaks and the activation of apoptotic pathways.
The apoptotic cascade initiated by dacarbazine-induced DNA damage primarily involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including initiator caspase-9 and executioner caspase-3, leading to the systematic dismantling of the cell.
Caption: Dacarbazine's mechanism of action from metabolic activation to the induction of apoptosis.
Quantitative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a cytotoxic agent. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values for dacarbazine vary depending on the cancer cell line, exposure time, and specific assay conditions. The following table summarizes reported IC50 values for dacarbazine against various melanoma cell lines.
| Cell Line | IC50 Value | Exposure Time | Notes | Source |
| B16F10 (Murine Melanoma) | 1400 µg/mL | 48 hours | - | |
| SK-MEL-30 (Human Melanoma) | 1095 µM | 24 hours | - | |
| A375 (Human Melanoma) | 138 µg/mL | 24 hours | More sensitive to DTIC than MNT-1. | |
| A375 (Human Melanoma) | 5.5 µg/mL | 48 hours | - | |
| A375 (Human Melanoma) | 0.39 µg/mL | 72 hours | - | |
| MNT-1 (Human Melanoma) | 538 µg/mL | 24 hours | - | |
| MNT-1 (Human Melanoma) | 115 µg/mL | 48 hours | - | |
| MNT-1 (Human Melanoma) | 41 µg/mL | 72 hours | - |
Note: Conversion between µg/mL and µM for dacarbazine (Molar Mass ≈ 182.18 g/mol ) is approximately 1 µg/mL ≈ 5.49 µM.
Experimental Protocols
The most common method cited for evaluating dacarbazine's in vitro cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Dacarbazine citrate stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
ELISA plate reader (540 nm or 570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of dacarbazine in culture medium. After 24 hours, carefully remove the old medium from the wells and replace it with 100 µL of medium containing various concentrations of dacarbazine. Include untreated control wells (medium only) and vehicle control wells (if applicable).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 540 nm or 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and use a suitable software to determine the IC50 value.
Caption: A standard experimental workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection by Flow Cytometry
To confirm that cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
This dual-staining method allows for the differentiation of:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Factors Influencing Dacarbazine Cytotoxicity
The in vitro efficacy of dacarbazine is not uniform across all cancer cells and can be influenced by several factors:
-
MGMT Expression: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse the alkylation at the O6 position of guanine, thereby repairing the DNA damage induced by dacarbazine. High levels of MGMT expression in tumor cells are a significant mechanism of resistance and can reduce the drug's effectiveness.
-
DNA Mismatch Repair (MMR) System: A functional MMR system is required to recognize the O6-methylguanine-thymine mispairs and trigger the apoptotic response. Tumors with a deficient MMR system may exhibit resistance to dacarbazine.
-
Combination Therapies: The cytotoxicity of dacarbazine can be potentiated when used in combination with other agents. For example, combining dacarbazine with hyperthermia (heat treatment) or saponins has been shown to increase its cytotoxic effects against melanoma cells in vitro. Similarly, combining it with statins like pitavastatin can result in synergistic cell death.
Conclusion
This compound remains a cornerstone chemotherapeutic agent for specific malignancies. Its in vitro cytotoxicity is fundamentally linked to its role as a DNA alkylating prodrug that induces cell cycle arrest and apoptosis via the intrinsic pathway. Quantitative analysis, primarily through MTT assays, reveals a dose- and time-dependent effect on cancer cell viability, with IC50 values varying significantly across different cell lines. The effectiveness of dacarbazine is modulated by cellular factors such as the status of DNA repair mechanisms like MGMT and MMR. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the cytotoxic properties of dacarbazine and exploring novel therapeutic strategies to enhance its efficacy.
References
Dacarbazine Citrate: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), an imidazole carboxamide derivative, is a cytotoxic alkylating agent that has been a long-standing chemotherapy for metastatic melanoma and is a key component of the ABVD regimen for Hodgkin's lymphoma. Its clinical utility is predicated on its bioactivation to the reactive methylating agent, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). This document provides a comprehensive overview of the preclinical data for dacarbazine in various animal models, focusing on its efficacy, toxicity, and pharmacokinetic profile. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development efforts.
Mechanism of Action
Dacarbazine is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1), to exert its cytotoxic effects. This process involves N-demethylation to form HMMTIC (5-[3-hydroxymethyl-3-methyl-triazen-l-yl]-imidazole-4-carboxamide), which then spontaneously decomposes to MTIC. MTIC is an unstable intermediate that releases a highly reactive methyl diazonium ion. This cation readily transfers a methyl group to nucleophilic sites on DNA bases, with the O6 and N7 positions of guanine being the primary targets. The resulting DNA adducts, particularly O6-methylguanine, lead to DNA damage, inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.
Efficacy in Animal Models
Dacarbazine has demonstrated antitumor activity in various preclinical cancer models, most notably in melanoma. The following table summarizes key efficacy data from representative studies.
Table 1: Summary of Dacarbazine Efficacy in Animal Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| C57BL/6 Mice | B16F1 Melanoma Xenograft | 80 mg/kg, i.p., daily for 5 days | Significant reduction in tumor volume and weight compared to vehicle control. |
| Nude Mice | Epidermoid Carcinoma Xenograft | 0.1 mg/kg (nanoemulsion), i.m., every 2 days for 40 days | Significant reduction in final tumor size compared to dacarbazine suspension (0.83 ± 0.55 mm³ vs. 4.75 ± 0.49 mm³). |
| C57BL/6 Mice | B16-F10 Melanoma | 10 mg/kg (in combination with celecoxib 30 mg/kg) | Increased median survival rate to 9 days compared to 6 days for control. |
Toxicity Profile in Animal Models
Preclinical studies have identified several toxicities associated with dacarbazine, primarily related to its myelosuppressive and hepatotoxic effects. It is also recognized as a carcinogen in rodents.
Table 2: Summary of Dacarbazine Toxicity in Animal Models
| Animal Model | Dosing Regimen | Key Findings |
| Syrian Golden Hamsters | Single i.p. injection of 1.4, 1.6, 1.8, or 2.0 g/m² | Dose-dependent reduction in the number of tumor cell mitoses. Hematological changes including anemia, thrombocytopenia, and leukopenia. Severe pneumonia and moderate hepatitis were observed in all treated groups. |
| Mice | Oral | LD50 = 350 mg/kg[1] |
| Rats | Dietary exposure and i.p. injection | Carcinogenic, causing mammary gland adenocarcinoma, spleen and thymus lymphosarcoma, and brain tumors. |
| Mice | i.p. injection | Carcinogenic, causing lung tumors, lymphoma, and uterine tumors. |
Pharmacokinetics in Animal Models
Comprehensive pharmacokinetic data for dacarbazine in rodent models is limited in publicly available literature. However, studies in other animal models and humans provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 3: Summary of Dacarbazine Pharmacokinetic Parameters in Animal Models
| Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
| Mice | Intraperitoneal | Plasma half-life: 20 minutes. |
| Dogs | Isolated liver perfusion | Demonstrated metabolic degradation of dacarbazine to its metabolite, 5-aminoimidazole-4-carboxamide (AIC). |
| Rabbits | Intravenous | Peak serum levels were similar to subconjunctival administration. |
Experimental Protocols
B16F1 Melanoma Xenograft Model in C57BL/6 Mice
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, weighing 18-22 grams.
-
Cell Culture: B16F1 melanoma cells are cultured in appropriate media until they reach the exponential growth phase.
-
Tumor Inoculation: Mice are subcutaneously inoculated in the right flank with 5 x 10^5 B16F1 melanoma cells suspended in 100 µL of phosphate-buffered saline (PBS).
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 60-100 mm³, mice are randomized into treatment and control groups.
-
Dacarbazine Administration: Dacarbazine is dissolved in a suitable vehicle (e.g., 0.9% sodium chloride solution) and administered intraperitoneally (i.p.) at the specified dose and schedule (e.g., 80 mg/kg daily for 5 days). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experimental period, mice are euthanized, and tumors are excised and weighed. Survival rates may also be recorded.
-
Tissue Analysis: Tumor and other tissues can be collected for histological and immunohistochemical analysis (e.g., H&E staining, PCNA for proliferation, TUNEL for apoptosis).
Acute Toxicity Study in Syrian Golden Hamsters
-
Animal Model: Adult Syrian golden hamsters.
-
Tumor Inoculation (if applicable): Hamsters are inoculated subcutaneously with a suspension of tumorigenic cells (e.g., baby hamster kidney (BHK) cells).
-
Dacarbazine Administration: 14 days after inoculation, a single intraperitoneal (i.p.) injection of dacarbazine is administered at various doses (e.g., 1.4, 1.6, 1.8, or 2.0 g/m²). The control group receives physiological saline.
-
Sample Collection: Seven days after treatment, the animals are sacrificed. Blood samples are collected for hematological analysis. Organs (e.g., heart, kidney, liver, lungs, spleen, small intestine) and tumor tissue are excised.
-
Analysis:
-
Hematology: Blood samples are analyzed for parameters such as red blood cell count, white blood cell count, and platelet count.
-
Histology: Organ and tumor tissues are fixed, processed, and stained (e.g., with hematoxylin and eosin) for microscopic examination of morphological changes. The number of mitoses in tumor tissue is counted.
-
Signaling Pathways and Experimental Workflows
Dacarbazine's Mechanism of Action: From Prodrug to DNA Damage
Caption: Metabolic activation of dacarbazine and subsequent DNA damage.
Dacarbazine-Induced DNA Damage Response and Apoptosis
Caption: Dacarbazine-induced DNA damage response leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical preclinical efficacy study of dacarbazine.
Conclusion
This technical guide summarizes key preclinical findings for dacarbazine in animal models. The data highlights its efficacy in melanoma models, its toxicity profile characterized by myelosuppression and hepatotoxicity, and provides an overview of its pharmacokinetic properties. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics and combination strategies involving dacarbazine. Further research is warranted to fully elucidate the pharmacokinetics of dacarbazine in rodent models and to explore mechanisms of resistance to enhance its therapeutic potential.
References
The Pharmacokinetics and Pharmacodynamics of Dacarbazine Citrate in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of dacarbazine citrate in humans. Dacarbazine (DTIC), an alkylating agent, is a cornerstone in the treatment of metastatic melanoma and is a key component of the ABVD regimen for Hodgkin's lymphoma.[1][2][3][4] Understanding its complex metabolic activation, disposition, and mechanism of action is critical for optimizing its therapeutic use and developing novel combination strategies.
Pharmacokinetics
Dacarbazine is administered intravenously, as its oral absorption is erratic and incomplete.[1] Following administration, its plasma disappearance is biphasic. The drug is characterized by a short half-life and is primarily eliminated through both renal and hepatic pathways.
Absorption and Distribution
-
Administration : Dacarbazine is administered via intravenous injection or infusion.
-
Volume of Distribution (Vd) : The volume of distribution for dacarbazine is reported to be 0.632 L/kg, exceeding total body water content, which suggests localization in tissues, particularly the liver.
-
Protein Binding : Dacarbazine exhibits low plasma protein binding, at less than 5%.
-
Blood-Brain Barrier : The drug crosses the blood-brain barrier to a limited extent, with cerebrospinal fluid (CSF) concentrations reaching approximately 14% of those in the plasma.
Metabolism and Elimination
Dacarbazine is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. This bioactivation is a critical step in its mechanism of action.
-
Metabolic Activation : The activation is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP1A2 is the predominant enzyme responsible for the N-demethylation of dacarbazine, with contributions from CYP1A1 and CYP2E1, especially at higher substrate concentrations. This process converts dacarbazine to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the key cytotoxic species.
-
Metabolites : The initial metabolic step forms an unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC), which then spontaneously releases formaldehyde to yield MTIC. MTIC further breaks down to form the major urinary metabolite, 5-aminoimidazole-4-carboxamide (AIC), and the highly reactive methyl diazonium ion, which is responsible for DNA alkylation.
-
Elimination : The plasma disappearance of dacarbazine is biphasic, with an initial half-life of about 19 minutes and a terminal half-life of approximately 5 hours. In patients with renal and hepatic dysfunction, these half-lives can be prolonged to 55 minutes and 7.2 hours, respectively.
-
Excretion : About 40-46% of an administered dose is excreted in the urine within 6 hours, with roughly half being unchanged dacarbazine and the other half as the metabolite AIC. Renal elimination occurs via tubular secretion.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for dacarbazine and its metabolites in adult human populations.
Table 1: Pharmacokinetic Parameters of Dacarbazine in Adults
| Parameter | Value | Patient Population/Conditions | Reference |
| Terminal Half-life (t½) | ~5 hours | Normal renal/hepatic function | |
| 7.2 hours | Renal and hepatic dysfunction | ||
| 41.4 minutes (range 30.3-51.6) | Melanoma/Sarcoma patients | ||
| Initial Half-life (t½) | 19 minutes | Normal renal/hepatic function | |
| 55 minutes | Renal and hepatic dysfunction | ||
| Volume of Distribution (Vd) | 0.632 L/kg | Melanoma/Sarcoma patients | |
| Total Body Clearance (ClT) | 15.4 mL/kg·min (range 8.7-23.3) | Melanoma/Sarcoma patients | |
| 18 L/h/70kg | Advanced melanoma patients | ||
| Renal Clearance | 5.2-10.9 mL/kg·min | Melanoma/Sarcoma patients | |
| Plasma Protein Binding | < 5% | General | |
| Urinary Excretion (unchanged) | ~40% of dose in 6 hours | General |
Table 2: Pharmacokinetic Parameters of Dacarbazine Metabolites
| Metabolite | Parameter | Value | Patient Population/Conditions | Reference |
| AIC | Half-life (t½) | 43.0-116 minutes | Melanoma/Sarcoma patients | |
| Renal Clearance | 2.6-5.3 mL/kg·min | Melanoma/Sarcoma patients | ||
| Urinary Recovery | 9-18% of DTIC dose | Melanoma/Sarcoma patients | ||
| MTIC | Mean AUC (Arm A) | 1.15 mM·min | Recurrent glioma patients (750 mg/m² IV day 1) | |
| Mean AUC (Arm B) | 0.29 mM·min | Recurrent glioma patients (200 mg/m² IV days 1-5) | ||
| HMMTIC | Mean AUC (Arm A) | 0.17 mM·min | Recurrent glioma patients (750 mg/m² IV day 1) | |
| Mean AUC (Arm B) | 0.06 mM·min | Recurrent glioma patients (200 mg/m² IV days 1-5) |
Table 3: In Vitro Metabolic Enzyme Kinetics for Dacarbazine
| Enzyme | Parameter | Value | Experimental System | Reference |
| CYP1A1 | Km | 595 µM | Recombinant human CYP1A1 | |
| Vmax | 0.684 nmol/min/mg protein | Recombinant human CYP1A1 | ||
| CYP1A2 | Km | 659 µM | Recombinant human CYP1A2 | |
| Vmax | 1.74 nmol/min/mg protein | Recombinant human CYP1A2 | ||
| CYP2E1 | Km | > 2.8 mM | Recombinant human CYP2E1 |
Pharmacodynamics
The pharmacodynamic effects of dacarbazine are a direct consequence of its metabolic activation to the potent alkylating agent, MTIC.
Mechanism of Action
Dacarbazine is a non-cell cycle-specific agent. Its primary mechanism of action involves the alkylation of DNA. The active metabolite, the methyl diazonium ion, transfers a methyl group to nucleophilic sites on DNA bases, primarily the O6 and N7 positions of guanine. This DNA methylation leads to the formation of DNA adducts, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis (cell death). Other proposed mechanisms include inhibition of DNA synthesis through its function as a purine analog and interaction with sulfhydryl groups.
Mechanisms of Resistance
Resistance to dacarbazine is a significant clinical challenge, particularly in melanoma. Several mechanisms have been identified:
-
DNA Repair : The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the alkyl adducts from the O6 position of guanine, thereby reversing the DNA damage and reducing the drug's efficacy. Tumors with high levels of MGMT expression are generally more resistant to dacarbazine.
-
Altered Gene Expression : Resistance has been linked to the upregulation of long non-coding RNAs like POU3F3, which can increase MGMT expression by sponging miR-650.
-
Signaling Pathways : Dacarbazine treatment can paradoxically induce the secretion of pro-survival factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) in melanoma cells, potentially creating a resistance mechanism.
-
Metabolic Alterations : Changes in metabolic enzymes, such as adenylosuccinate lyase (ADSL), have been implicated in dacarbazine resistance.
Dose-Response Relationship
A dose-response relationship for dacarbazine has been demonstrated in patients with malignant melanoma, particularly in the context of hepatic metastases treated with hepatic artery infusion. However, dose escalation may not significantly improve response rates while increasing hematological toxicity.
Experimental Protocols
The characterization of dacarbazine's PK/PD profile relies on robust clinical and laboratory methodologies. Below are summaries of typical experimental protocols.
Human Pharmacokinetic Study Protocol
This protocol describes a typical design for evaluating dacarbazine pharmacokinetics in cancer patients.
-
Patient Selection : Patients with confirmed malignancies (e.g., metastatic melanoma, Hodgkin's lymphoma) scheduled to receive dacarbazine-based chemotherapy are enrolled after providing informed consent. Key exclusion criteria often include significant renal or hepatic impairment not related to the primary disease.
-
Drug Administration : Dacarbazine is administered as a controlled intravenous infusion over a specified period (e.g., 1 hour). Doses are typically calculated based on body surface area (mg/m²). For example, a common dose for melanoma is 250 mg/m²/day for 5 days, repeated every 3 weeks.
-
Sample Collection : Serial blood samples are collected at predefined time points before, during, and after the infusion (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12 hours). Urine is often collected over a 24-hour period to assess renal clearance and metabolite excretion.
-
Sample Processing : Blood samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method : Concentrations of dacarbazine and its metabolites (MTIC, HMMTIC, AIC) in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) assay, often coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity.
-
Pharmacokinetic Analysis : Non-compartmental or population PK models are used to analyze the concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
In Vitro Metabolism Experimental Protocol
This protocol outlines the methodology used to identify the specific CYP450 enzymes responsible for dacarbazine metabolism.
-
Materials : Recombinant human CYP450 enzymes (CYP1A1, CYP1A2, CYP2E1, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells), human liver microsomes, and necessary cofactors (NADPH-generating system).
-
Incubation : Dacarbazine at various concentrations is incubated with individual recombinant CYP enzymes or pooled human liver microsomes in the presence of the NADPH-generating system at 37°C.
-
Inhibition Studies : To confirm the role of specific enzymes, incubations are repeated in the presence of known chemical inhibitors (e.g., α-naphthoflavone for CYP1A1/1A2, disulfiram for CYP2E1) or specific inhibitory antibodies.
-
Metabolite Quantification : The reaction is stopped (e.g., by adding ice-cold methanol), and the formation of the metabolite (e.g., MTIC, often measured via a stable derivative) is quantified by HPLC or LC-MS/MS.
-
Enzyme Kinetics : By measuring the rate of metabolite formation at different dacarbazine concentrations, key enzyme kinetic parameters (Km and Vmax) are determined using Michaelis-Menten plots.
Conclusion
Dacarbazine possesses a complex pharmacokinetic profile dominated by its nature as a prodrug requiring hepatic bioactivation. The interplay between its rapid clearance, metabolic activation by CYP1A2, and the potent DNA-alkylating activity of its metabolite, MTIC, defines its therapeutic effect. A thorough understanding of these PK/PD relationships, along with the growing knowledge of resistance mechanisms, is essential for the continued optimization of dacarbazine therapy and the rational design of future clinical trials for melanoma, Hodgkin's lymphoma, and other responsive malignancies.
References
Dacarbazine Citrate: A Technical Guide to its Molecular Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), a triazene alkylating agent, has been a cornerstone in the treatment of various malignancies, most notably metastatic melanoma, Hodgkin's lymphoma, and soft tissue sarcomas.[1][2] Despite its long-standing clinical use, a detailed understanding of its molecular mechanisms of action, the signaling pathways it modulates, and the factors governing treatment response and resistance is crucial for the development of more effective therapeutic strategies. This technical guide provides an in-depth overview of the molecular targets and signaling cascades affected by dacarbazine citrate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.
Mechanism of Action: From Prodrug to DNA Alkylation
Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] The bioactivation process is initiated in the liver by the cytochrome P450 (CYP) enzyme system, primarily involving isoforms CYP1A1, CYP1A2, and CYP2E1. This enzymatic reaction converts dacarbazine into its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is an unstable compound that subsequently decomposes to a highly reactive methyldiazonium ion, the ultimate alkylating species. This reactive cation readily transfers a methyl group to nucleophilic sites on DNA bases, predominantly the N7 and O6 positions of guanine.
The methylation of DNA at these positions disrupts the normal DNA structure and function, leading to the inhibition of DNA replication and transcription. This, in turn, triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells.
Molecular Targets and Signaling Pathways
The cytotoxic effects of dacarbazine are mediated through the modulation of several key cellular processes and signaling pathways.
DNA Damage Response (DDR)
The formation of DNA adducts by dacarbazine triggers a robust DNA Damage Response (DDR). The O6-methylguanine (O6-MeG) adduct is a particularly cytotoxic lesion. During DNA replication, DNA polymerase misinterprets O6-MeG and incorporates thymine instead of cytosine, leading to G:T mismatches. This triggers the Mismatch Repair (MMR) system. In cells with a functional MMR pathway, the continuous futile attempts to repair these mismatches lead to persistent DNA strand breaks, which in turn activate downstream signaling cascades.
The presence of DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are master regulators of the DDR. Activated ATM and ATR phosphorylate and activate their downstream effector kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate and inhibit cell cycle regulators such as Cdc25 phosphatases, leading to cell cycle arrest, primarily at the G2/M phase. This provides time for the cell to either repair the DNA damage or undergo apoptosis if the damage is irreparable.
Cell Cycle Arrest
Dacarbazine treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is a direct consequence of the DDR activation. The inhibition of Cdc25C by the ATM/ATR-Chk1/Chk2 pathway prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.
Apoptosis
If the DNA damage induced by dacarbazine is too extensive to be repaired, the cell undergoes apoptosis. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The DDR pathway can activate the pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
MAPK/ERK Pathway
Some studies have suggested that dacarbazine can also influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway is typically associated with cell proliferation and survival. However, in the context of chemotherapy-induced stress, its role can be more complex. Dacarbazine treatment has been shown to induce the expression of growth factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which can, in turn, activate the MAPK/ERK pathway, potentially contributing to chemoresistance.
Mechanisms of Resistance
The efficacy of dacarbazine can be limited by both intrinsic and acquired resistance mechanisms.
-
O6-Methylguanine-DNA Methyltransferase (MGMT): The primary mechanism of resistance to dacarbazine is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can trigger the DDR and subsequent cell death. High levels of MGMT expression in tumors are associated with poor response to dacarbazine.
-
Defects in the Mismatch Repair (MMR) Pathway: A functional MMR system is crucial for recognizing the O6-MeG:T mismatches and initiating the cytotoxic response. Therefore, cancer cells with deficient MMR may exhibit resistance to dacarbazine.
Quantitative Data
In Vitro Cytotoxicity of Dacarbazine
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for dacarbazine vary significantly across different cancer cell lines, reflecting their diverse genetic backgrounds and sensitivities to the drug.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A375 | Melanoma | 1113 | 72 |
| MNT-1 | Melanoma | 538 (24h), 115 (48h), 41 (72h) | 24, 48, 72 |
| SK-MEL-28 | Melanoma | 309.55 | 72 |
| B16-F10 | Murine Melanoma | 133.75 (µg/mL) | 24 |
| C8161 | Melanoma | 5 (µg/mL) | Not Specified |
| MV3 | Melanoma | 10 (µg/mL) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.
Clinical Efficacy of Dacarbazine
The clinical efficacy of dacarbazine, both as a single agent and in combination regimens, has been evaluated in numerous clinical trials.
| Indication | Regimen | Overall Response Rate (ORR) | Reference |
| Metastatic Melanoma | Dacarbazine alone | 10-20% | [3] |
| Metastatic Melanoma | Dacarbazine + Interferon-alpha | 9 CRs, 18 PRs (vs 4 CRs, 18 PRs for DTIC alone) | [4] |
| Metastatic Melanoma | Dacarbazine + Tamoxifen | 5 CRs, 20 PRs (vs 8 CRs, 16 PRs for DTIC alone) | |
| Metastatic Melanoma | Dacarbazine + Cisplatin + IL-2 | 41% (5 CRs, 8 PRs) | |
| Metastatic Melanoma | Dacarbazine-based combination therapies | RR = 1.60 (vs DTIC alone) | |
| Hodgkin's Lymphoma | ABVD (Doxorubicin, Bleomycin, Vinblastine, Dacarbazine) | 94% CR (with or without RT) | |
| Soft Tissue Sarcoma | MAID (Mesna, Doxorubicin, Ifosfamide, Dacarbazine) | 35-47% | |
| Soft Tissue Sarcoma | Intensified MAID | 38% | |
| Gynecological Sarcomas | MAID | 9% |
CR: Complete Response, PR: Partial Response, RR: Risk Ratio, RT: Radiotherapy
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of dacarbazine's effects.
Assessment of DNA Alkylation (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites resulting from alkylation.
Protocol:
-
Cell Preparation: Treat cells with the desired concentrations of dacarbazine for the appropriate duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose at a 1:10 (v/v) ratio and immediately pipette onto a pre-coated microscope slide. Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes. Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet" tail. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of dacarbazine concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with dacarbazine as required. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with dacarbazine and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in the signaling pathways modulated by dacarbazine, such as Bcl-2 family members and caspases.
Protocol:
-
Protein Extraction: Lyse dacarbazine-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound remains a clinically relevant chemotherapeutic agent. Its efficacy is rooted in its ability to act as a potent DNA alkylating agent following metabolic activation. The resulting DNA damage triggers a complex network of signaling pathways, primarily the DNA damage response, leading to cell cycle arrest and apoptosis. Understanding the key molecular players in these pathways, such as MGMT, the MMR system, and components of the apoptotic machinery, is critical for predicting treatment response and developing strategies to overcome resistance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of dacarbazine and to innovate in the field of cancer therapy.
References
- 1. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 2. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Phase III trial of dacarbazine versus dacarbazine with interferon alpha-2b versus dacarbazine with tamoxifen versus dacarbazine with interferon alpha-2b and tamoxifen in patients with metastatic malignant melanoma: an Eastern Cooperative Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dacarbazine Citrate in Hodgkin's Lymphoma Research
Introduction
Dacarbazine, also known as DTIC, is a cornerstone chemotherapeutic agent in the treatment of classical Hodgkin's lymphoma (cHL).[1][2] For decades, it has been an integral component of the standard first-line ABVD regimen, which combines doxorubicin, bleomycin, vinblastine, and dacarbazine.[3][4][5] This technical guide provides an in-depth overview of dacarbazine's mechanism of action, clinical efficacy, and its application in research settings for scientists and drug development professionals. We will explore the critical metabolic activation pathway, the molecular basis of its cytotoxicity, and present quantitative data from key clinical trials. Furthermore, this guide details relevant experimental protocols and visualizes complex pathways and workflows to facilitate a comprehensive understanding of dacarbazine's role in Hodgkin's lymphoma therapy.
Core Mechanism of Action
Dacarbazine functions as a prodrug, meaning it is inactive until it undergoes metabolic activation. Its cytotoxic effects are primarily achieved through its function as a DNA alkylating agent, a process that disrupts DNA integrity and leads to cancer cell death.
Metabolic Activation Pathway
Dacarbazine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A1, CYP1A2, and CYP2E1 catalyze the N-demethylation of dacarbazine. This process converts dacarbazine into the intermediate 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC). MTIC is unstable and spontaneously decomposes to form the highly reactive methyl diazonium ion, which is the ultimate cytotoxic species responsible for the drug's anticancer activity.
DNA Alkylation and Induction of Apoptosis
The electrophilic methyl diazonium ion readily transfers a methyl group to nucleophilic sites on the DNA molecule. The primary targets for this alkylation are the O6 and N7 positions of guanine residues. The formation of O6-methylguanine adducts is particularly cytotoxic. This DNA lesion causes mispairing during DNA replication, where it incorrectly pairs with thymine instead of cytosine. This mismatch triggers the cell's Mismatch Repair (MMR) system. However, the persistent presence of these adducts can overwhelm the MMR machinery, leading to futile repair cycles, DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
Clinical Application and Efficacy in Hodgkin's Lymphoma
Dacarbazine is a critical component of the ABVD combination chemotherapy regimen, which is a global standard of care for Hodgkin's lymphoma. Its inclusion is vital for the regimen's efficacy, as attempts to omit it have led to a significant loss of treatment effectiveness.
The ABVD Treatment Regimen
The ABVD regimen is administered in cycles, typically lasting 28 days. The four drugs are given intravenously on day 1 and day 15 of each cycle. Patients may undergo between two and six cycles, depending on the stage of the disease and their response to treatment.
Quantitative Efficacy Data from Clinical Trials
The efficacy of dacarbazine within the ABVD regimen and in newer combinations has been validated in numerous clinical trials. The following tables summarize key quantitative outcomes from seminal studies.
Table 1: GHSG HD13 Trial - Importance of Dacarbazine (Early-Stage Favorable Hodgkin's Lymphoma)
| Treatment Arm (2 Cycles + 30 Gy IFRT) | 5-Year Freedom from Treatment Failure (FFTF) | Hazard Ratio (vs. ABVD) |
| ABVD (Dacarbazine Included) | 93.1% | - |
| AVD (Bleomycin Omitted) | 89.2% | 1.50 |
| ABV (Dacarbazine Omitted) | 81.4% | 2.06 |
| AV (Dacarbazine & Bleomycin Omitted) | 77.1% | 2.57 |
Table 2: Real-World ABVD Efficacy Data (Retrospective Study at Harbor-UCLA Medical Center, 2009-2024)
| Outcome Metric | All Stages (I-IV) | Early Stage (I-II) | Advanced Stage (III-IV) |
| Complete Response (CR) Rate | 78.3% | N/A | N/A |
| Overall Response Rate (ORR) | 82.6% | N/A | N/A |
| 5-Year Progression-Free Survival (PFS) | 70.7% | 70.2% | 71.3% |
| 5-Year Overall Survival (OS) | 95.4% | 100% | 91.5% |
Table 3: Efficacy of Dacarbazine in Novel Combinations
| Trial Name | Treatment Regimen | Patient Population | Key Outcomes |
| NIVAHL | Nivolumab + AVD (Doxorubicin, Vinblastine, Dacarbazine) | Early-Stage Unfavorable cHL | 3-Year Overall Survival: 100%3-Year Progression-Free Survival: 99% |
| NCT03646123 | Brentuximab Vedotin + Nivolumab + AD (Doxorubicin, Dacarbazine) | Advanced-Stage (II bulky, III/IV) cHL | Complete Response Rate: 88%2-Year Progression-Free Survival: 88% |
Key Experimental Protocols
Clinical Administration Protocol (ABVD Regimen)
This protocol outlines the standard administration of the ABVD regimen for an adult patient with Hodgkin's lymphoma. Dosing is based on body surface area (BSA) and adjustments may be necessary based on patient tolerance and toxicity.
-
Cycle Duration: 28 days.
-
Administration Days: Day 1 and Day 15 of each cycle.
-
Drug Dosages (per administration):
-
Doxorubicin (Adriamycin): 25 mg/m² intravenously.
-
Bleomycin: 10 mg/m² intravenously.
-
Vinblastine: 6 mg/m² intravenously.
-
Dacarbazine (DTIC): 375 mg/m² intravenously.
-
-
Procedure:
-
Establish intravenous access via a central line, PICC line, or portacath.
-
Administer pre-medications, including antiemetics (e.g., 5-HT3 antagonists), to manage expected side effects like nausea and vomiting.
-
Prepare each chemotherapeutic agent according to pharmaceutical guidelines. Dacarbazine, supplied as a powder, must be reconstituted with sterile water.
-
Administer each drug intravenously. Dacarbazine infusion bags should be protected from light to prevent photochemical decomposition.
-
Monitor the patient for any acute infusion-related reactions.
-
Repeat the administration on Day 15. The cycle is complete after 28 days, followed by the next cycle.
-
In Vitro Dacarbazine Metabolism Assay Protocol
This protocol is based on methodologies used to identify the specific CYP450 enzymes responsible for dacarbazine activation.
-
Objective: To determine the kinetic parameters (Km, Vmax) and relative contribution of CYP1A1, CYP1A2, and CYP2E1 to dacarbazine metabolism.
-
Materials:
-
Human liver microsomes.
-
Recombinant human CYP1A1, CYP1A2, and CYP2E1 enzymes.
-
Dacarbazine (DTIC).
-
NADPH-generating system (or NADPH).
-
Potassium phosphate buffer.
-
Specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A, chlorzoxazone for CYP2E1).
-
High-Performance Liquid Chromatography (HPLC) system for metabolite analysis.
-
-
Procedure:
-
Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (or a specific recombinant CYP enzyme), and varying concentrations of dacarbazine.
-
Reaction Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH-generating system.
-
Reaction Termination: After a defined period (e.g., 10-30 minutes), stop the reaction by adding a quenching solvent like acetonitrile or by placing tubes on ice.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Metabolite Quantification: Analyze the formation of dacarbazine metabolites (e.g., AIC, a stable breakdown product of MTIC) using a validated HPLC method.
-
Inhibition Assay: To confirm the role of specific CYPs, repeat the experiment in the presence of known chemical inhibitors for each isoform and measure the reduction in metabolite formation.
-
Data Analysis: Calculate the rate of metabolite formation. Determine the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), by plotting reaction velocity against substrate concentration.
-
Table 4: Kinetic Parameters for Dacarbazine Metabolism by Recombinant Human CYPs
| CYP Isoform | Km (μM) | Vmax (nmol/min/mg protein) |
| CYP1A1 | 595 | 0.684 |
| CYP1A2 | 659 | 1.74 |
| CYP2E1 | >2800 | Not determined |
Resistance and Future Directions
Resistance to dacarbazine can emerge through several mechanisms, including increased expression of DNA repair enzymes that can remove the O6-methylguanine adducts, reduced drug uptake, or enhanced detoxification pathways. To overcome these challenges and improve therapeutic outcomes, current research focuses on integrating dacarbazine into novel combination therapies. The promising results from trials combining dacarbazine with immune checkpoint inhibitors like nivolumab and antibody-drug conjugates like brentuximab vedotin highlight a paradigm shift towards more targeted and potentially less toxic treatment regimens for Hodgkin's lymphoma. These approaches leverage dacarbazine's established cytotoxic activity while simultaneously engaging other anticancer pathways, paving the way for the next generation of lymphoma therapies.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Dacarbazine (chemotherapy drug) - treatment, side effects | Macmillan Cancer Support [macmillan.org.uk]
- 3. HealthTree Foundation for Hodgkin Lymphoma, dacarbazine Treatment Details [healthtree.org]
- 4. Hodgkin lymphoma - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for Dacarbazine Citrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dacarbazine (DTIC) citrate in cell culture experiments. Dacarbazine is a chemotherapy agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1] It functions as an alkylating agent, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[2][3]
Dacarbazine is a prodrug, meaning it requires metabolic activation to become effective.[2][4] In vivo, this activation occurs in the liver via cytochrome P450 enzymes, converting it to its active metabolite, the methyl diazonium ion. This active form then alkylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and cell death. In vitro, dacarbazine can be activated by light exposure, though this is not the primary mechanism in a clinical setting.
Mechanism of Action
Dacarbazine's cytotoxic effects are not specific to any particular phase of the cell cycle. The addition of a methyl group to guanine bases in DNA by the active metabolite of dacarbazine leads to DNA damage. If this damage is extensive and cannot be repaired by cellular mechanisms, it triggers programmed cell death, or apoptosis. The sensitivity of cancer cells to dacarbazine can be influenced by the expression levels of DNA repair proteins like O6-methylguanine-DNA methyltransferase (MGMT).
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for dacarbazine can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| A375 (Melanoma) | >1000 µg/mL | ~250 µg/mL | 1113 | |
| MNT-1 (Melanoma) | ~800 µg/mL | ~400 µg/mL | ~200 µg/mL | |
| Ab (Amelanotic Melanoma) | - | 15.4 | 7.8 | |
| SK-MEL-30 (Melanoma) | 1095 | - | - |
Note: IC50 values can vary based on experimental conditions, including cell density and passage number.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of dacarbazine on cancer cell lines.
Materials:
-
Dacarbazine citrate
-
Sterile Water for Injection, USP
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 4x10³ to 5x10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Dacarbazine Preparation and Treatment:
-
Reconstitute dacarbazine powder with Sterile Water for Injection to create a 10 mg/mL stock solution. The pH of this solution will be between 3.0 and 4.0.
-
Prepare serial dilutions of dacarbazine in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of dacarbazine. Include a vehicle control (medium with the solvent used for dacarbazine).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight (approximately 16 hours) at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 585 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis induced by dacarbazine using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density (e.g., 34,000 cells/mL for A375 cells) and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of dacarbazine for the specified duration (e.g., 48 hours). Include an untreated control group.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Visualizations
References
Application Notes and Protocols for Dacarbazine Citrate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of dacarbazine citrate in preclinical mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this chemotherapeutic agent.
Dacarbazine: An Overview
Dacarbazine (DTIC) is an alkylating agent used in the treatment of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, requiring metabolic activation in the liver by cytochrome P450 enzymes. This process converts dacarbazine into the active compound, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which then releases a highly reactive methyl diazonium ion. This ion methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis of rapidly dividing cancer cells.
Quantitative Data Summary
The following tables summarize reported dosages and toxicological data for dacarbazine in mouse models.
Table 1: Dacarbazine Dosage Regimens in Mouse Cancer Models
| Mouse Model | Cancer Type | Route of Administration | Dosage | Treatment Schedule | Reference |
| C57BL/6 | B16F1 Melanoma | Intraperitoneal (i.p.) | 80 mg/kg | Daily for 5 days | [1] |
| C57BL/6 | B16F10 Melanoma | Intramuscular (i.m.) | 5 mg/kg | Daily for 5 days | [2] |
| Nude Mice | Epidermoid Carcinoma Xenograft | Intramuscular (i.m.) or Topical | 0.1 mg/kg | Every 2 days for 40 days | [3] |
| BALB/c | B16 Melanoma | Intravenous (i.v.) | 5 mg/kg | Single dose (for pharmacokinetic study) | [4] |
| Male Mice | (Genotoxicity study) | Intraperitoneal (i.p.) | 0.27, 0.44, 0.60 mg/30g body weight | Twice daily for 24, 48, or 72 hours |
Table 2: Acute Toxicity of Dacarbazine in Mice
| Route of Administration | LD50 (Median Lethal Dose) |
| Oral | 2032 mg/kg |
| Intraperitoneal | 350 mg/kg |
| Intravenous | 411 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of dacarbazine for injection in mouse models. Dacarbazine for injection is often supplied as a lyophilized powder that is reconstituted to form this compound in situ.
Materials:
-
Dacarbazine for Injection, USP (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose Injection, USP
-
Sterile syringes and needles
-
Biological safety cabinet or fume hood
Procedure:
-
Reconstitution:
-
Work within a biological safety cabinet or fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.
-
Reconstitute the dacarbazine vial with the appropriate volume of Sterile Water for Injection to achieve a stock concentration of 10 mg/mL. For example, a 200 mg vial is reconstituted with 19.7 mL of Sterile Water for Injection.
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution will have a pH of 3.0 to 4.0.
-
-
Dilution for Injection:
-
The reconstituted solution can be further diluted with 0.9% Sodium Chloride Injection or 5% Dextrose Injection to the final desired concentration for administration.
-
For example, to prepare a dose of 80 mg/kg for a 20 g mouse (1.6 mg), you would draw 0.16 mL of the 10 mg/mL stock solution and could dilute it further for accurate dosing and to minimize irritation.
-
-
Storage and Handling:
-
The reconstituted stock solution can be stored at 4°C for up to 72 hours or at room temperature for up to 8 hours, protected from light.
-
If further diluted, the solution may be stored at 4°C for up to 24 hours or at room temperature for up to 8 hours.
-
Dacarbazine is light-sensitive; therefore, protect all solutions from light.
-
Protocol 2: Administration of Dacarbazine in a Subcutaneous Melanoma Mouse Model
This protocol outlines a typical workflow for an in vivo efficacy study of dacarbazine in a B16F1 melanoma xenograft model.
Materials:
-
C57BL/6 mice
-
B16F1 melanoma cells
-
Phosphate-Buffered Saline (PBS)
-
Prepared dacarbazine solution (as per Protocol 1)
-
Calipers for tumor measurement
-
Appropriate animal handling and restraint equipment
Procedure:
-
Tumor Cell Inoculation:
-
Harvest B16F1 melanoma cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inoculate 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth daily using calipers. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
When tumors reach an average volume of 60-100 mm³, randomize the mice into treatment and control groups.
-
-
Dacarbazine Administration:
-
For the treatment group, administer dacarbazine intraperitoneally at a dose of 80 mg/kg daily for 5 consecutive days.
-
For the control group, administer an equivalent volume of the vehicle (e.g., 0.9% Sodium Chloride) following the same schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight daily or every other day throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Visualizations
Dacarbazine's Mechanism of Action
Dacarbazine is a prodrug that undergoes metabolic activation to become a potent DNA methylating agent.
Experimental Workflow for In Vivo Efficacy Study
A generalized workflow for conducting an in vivo study with dacarbazine in a mouse tumor model.
References
- 1. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Body Microwave Irradiation for Improved Dacarbazine Therapeutical Action in Cutaneous Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A nanoemulsion formulation of dacarbazine reduces tumor size in a xenograft mouse epidermoid carcinoma model compared to dacarbazine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Dacarbazine in Human Plasma using Reversed-Phase HPLC with UV Detection
Abstract
This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of dacarbazine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The described protocol is rapid, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving dacarbazine.
Introduction
Dacarbazine (DTIC) is an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma. Monitoring the plasma concentrations of dacarbazine is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides a detailed protocol for a robust and reliable HPLC method for the quantification of dacarbazine in plasma, which is essential for researchers, scientists, and professionals in drug development.
Experimental
Materials and Reagents
-
Dacarbazine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium phosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Zorbax SB-CN or Altima ODS, 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
Protocols
Standard and Sample Preparation
Preparation of Stock Solution: Accurately weigh 10 mg of dacarbazine reference standard and dissolve it in 10 mL of diluent (mobile phase or a suitable solvent) to obtain a stock solution of 1000 µg/mL.
Preparation of Working Standard Solutions: Perform serial dilutions of the stock solution with the diluent to prepare working standard solutions with concentrations ranging from 25 to 150 µg/mL.[1]
Plasma Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 600 µL of cold methanol to the plasma sample.[2]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject a 20 µL aliquot into the HPLC system.
HPLC Conditions
The following chromatographic conditions are recommended for the analysis of dacarbazine in plasma:
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax SB-CN (150 x 4.6 mm, 5 µm)[2] | Altima ODS (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 80% 50 mM Ammonium Phosphate (pH 6.5), 20% Methanol, 0.1% Triethylamine[2] | 0.1% Orthophosphoric Acid Buffer : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 323 nm | 323 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient (approx. 30°C) | Ambient (approx. 30°C) |
| Retention Time | Approximately 2.7 minutes | Approximately 2.7 minutes |
Method Validation
The analytical method was validated for its linearity, precision, accuracy, and sensitivity according to established guidelines.
Linearity
The linearity of the method was established by analyzing a series of dacarbazine standard solutions. The correlation coefficient (r²) for the calibration curve was consistently greater than 0.999 over the concentration range of 25-150 µg/mL. Another study showed a linear range of 10 to 1,000 µg/L.
Precision and Accuracy
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays. The accuracy was assessed by determining the percentage recovery of the analyte.
| Parameter | Value |
| Intra-day Precision (%RSD) | 0.53% |
| Inter-day Precision (%RSD) | 0.83% |
| Accuracy (% Recovery) | 99.85% - 100.32% |
| Recovery from Whole Blood | >92% |
Another study reported within-run and between-run coefficients of variation (CV) of ≤4.2% and ≤8.3%, respectively, with an accuracy ranging from 86.1% to 99.4%.
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value |
| Limit of Detection (LOD) | 0.17 µg/mL |
| Limit of Quantification (LOQ) | 0.52 µg/mL |
An alternative LC-MS/MS method reported a detection limit of 10 µg/L.
Data Presentation
Summary of HPLC Method Parameters
| Parameter | Recommended Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Buffered Acetonitrile/Methanol Mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 323 nm |
| Injection Volume | 20 µL |
| Run Time | < 5 minutes |
Summary of Validation Data
| Validation Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 1% |
| Inter-day Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99.85% - 100.32% |
| LOD | 0.17 µg/mL |
| LOQ | 0.52 µg/mL |
Visualizations
Caption: Workflow for Dacarbazine Quantification in Plasma.
Conclusion
The described RP-HPLC method with UV detection provides a reliable and efficient means for the quantification of dacarbazine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dacarbazine Citrate for Inducing DNA Damage in Research
Introduction
Dacarbazine (DTIC), an imidazole carboxamide derivative, is a monofunctional alkylating agent widely used in cancer chemotherapy, particularly for malignant melanoma and Hodgkin's lymphoma.[1][2] In a research context, dacarbazine serves as a critical tool for inducing DNA damage to study cellular responses, DNA repair mechanisms, and apoptosis.[3] As a prodrug, dacarbazine requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] MTIC then spontaneously decomposes to a highly reactive methyl diazonium ion, which alkylates DNA, primarily at the N7 and O6 positions of guanine. The resulting DNA adducts trigger DNA damage response pathways, leading to cell cycle arrest and programmed cell death, making dacarbazine a reliable agent for modeling DNA damage in vitro and in vivo.
Mechanism of Action
Dacarbazine's cytotoxic effects are initiated through a multi-step activation process that culminates in the methylation of DNA.
-
Metabolic Activation: Dacarbazine is biologically inert and must be activated. This process primarily occurs in the liver, where cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and CYP2E1) catalyze its N-demethylation into the active metabolite, MTIC.
-
Formation of the Alkylating Agent: MTIC is an unstable intermediate that spontaneously releases a methyl diazonium ion (CH₃N₂⁺).
-
DNA Alkylation: The highly electrophilic methyl diazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases. The primary targets are the N7 and O6 positions of guanine, forming N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG) adducts.
-
Induction of Cytotoxicity: The O6-meG lesion is particularly cytotoxic. It causes mispairing of guanine with thymine during DNA replication, which, if not repaired, leads to the activation of the mismatch repair (MMR) system. Persistent futile repair cycles by the MMR system can result in DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
Caption: Metabolic activation of Dacarbazine and subsequent DNA alkylation.
Cellular Response and Signaling Pathways
The formation of dacarbazine-induced DNA adducts activates complex cellular signaling networks, primarily the DNA Damage Response (DDR) pathway.
-
DNA Damage Sensing and Repair: The primary lesion, O6-methylguanine, is recognized and repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein. High MGMT expression is a common mechanism of dacarbazine resistance, as it removes the methyl group, thus preventing the downstream cytotoxic effects. If the damage overwhelms the repair capacity of MGMT, the persistent adducts lead to replication stress and DNA strand breaks.
-
Cell Cycle Arrest: The presence of DNA damage activates DDR kinases such as ATR. This can lead to the phosphorylation of checkpoint kinases, resulting in cell cycle arrest, often in the G1 or S phase, to allow time for DNA repair.
-
Apoptosis Induction: If DNA damage is irreparable, the cell initiates apoptosis. Dacarbazine-induced apoptosis typically proceeds through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. Cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of this process.
Caption: Cellular response pathways to dacarbazine-induced DNA damage.
Quantitative Data Summary
The cytotoxic effect of dacarbazine, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line, exposure time, and the expression level of DNA repair proteins like MGMT.
| Cell Line | IC50 Value | Exposure Time | Notes | Reference |
| A375 (Melanoma) | ~1113 µM | 72 h | ||
| A375 (Melanoma) | 45 µg/mL (~247 µM) | 48 h | IC50 decreased with longer exposure. | |
| MNT-1 (Melanoma) | 115 µg/mL (~631 µM) | 48 h | More resistant than A375. | |
| B16F10 (Melanoma) | 1400 µg/mL (~7.68 mM) | 24-48 h | Considered a resistant cell line. | |
| Isolated Rat Hepatocytes | 56 µM | Not specified | ||
| SK-MEL-2 (Melanoma) | Not specified | Not specified | Used in combination studies. | |
| WM115 (Melanoma) | Not specified | Not specified | Used in combination studies. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro DNA Damage Induction
This protocol provides a framework for treating cultured cancer cells with dacarbazine to induce DNA damage for subsequent analysis.
Materials:
-
Dacarbazine citrate powder
-
Dimethyl sulfoxide (DMSO) or 0.9% NaCl solution, acidified with citric acid
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates or flasks at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
Dacarbazine Preparation: Prepare a stock solution of dacarbazine. Note: Dacarbazine is light-sensitive; protect from light during preparation and use.
-
For a DMSO stock: Dissolve dacarbazine powder in sterile DMSO to a high concentration (e.g., 100 mM). Store in small aliquots at -20°C.
-
For an aqueous stock: Dissolve in 0.9% NaCl solution, slightly acidified with citric acid to a pH of 3-4. Prepare fresh before each experiment.
-
-
Cell Treatment:
-
Dilute the dacarbazine stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 µM to 2 mM) to determine the optimal concentration for your cell line and experimental endpoint.
-
Remove the old medium from the cells and replace it with the dacarbazine-containing medium. Include a vehicle control (medium with DMSO or saline at the same concentration as the highest dacarbazine dose).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay being performed.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of DNA damage, apoptosis, or cell cycle progression using methods such as the Comet assay, γ-H2AX staining, Western blotting for cleaved PARP, or flow cytometry.
Protocol 2: Assessment of DNA Damage by Comet Assay (Alkaline)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation:
-
Coat Comet slides with a layer of 1% NMA.
-
Mix ~10 µL of cell suspension with ~90 µL of 0.5% LMA (at 37°C).
-
Pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Cell Lysis: Remove the coverslip and immerse the slides in ice-cold lysis buffer for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes. The damaged DNA fragments (comets) will migrate towards the anode.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. An increase in comet tail length corresponds to a higher level of DNA damage.
Protocol 3: Analysis of Apoptosis by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis following dacarbazine treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the adherent cells with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
Experimental Workflow Visualization
Caption: General experimental workflow for studying dacarbazine-induced DNA damage.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 5. mitomycin-c.com [mitomycin-c.com]
Application Notes: Dacarbazine Citrate for Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), an alkylating agent, has been a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma.[1][2] Its cytotoxic effect is primarily mediated through DNA methylation.[2][3] Dacarbazine is a prodrug activated in the liver to form the reactive methyl diazonium ion, which then transfers a methyl group to DNA bases, particularly at the O6 and N7 positions of guanine.[1] This DNA damage disrupts replication and transcription, ultimately leading to cell death. However, the clinical efficacy of dacarbazine is often limited by the development of drug resistance. Understanding the molecular mechanisms underpinning this resistance is crucial for developing novel therapeutic strategies to improve patient outcomes. This document provides detailed application notes and experimental protocols for utilizing dacarbazine citrate to investigate these resistance mechanisms in a research setting.
Key Mechanisms of Dacarbazine Resistance
Several key pathways have been implicated in the development of resistance to dacarbazine:
-
O6-Methylguanine-DNA Methyltransferase (MGMT): MGMT is a DNA repair enzyme that directly removes the methyl group from the O6 position of guanine, thus reversing the cytotoxic lesion induced by dacarbazine. High levels of MGMT expression are strongly correlated with dacarbazine resistance. The expression of MGMT can be regulated by promoter methylation; a methylated promoter leads to gene silencing and increased sensitivity to dacarbazine.
-
DNA Mismatch Repair (MMR) Pathway: A functional MMR system is required to recognize and process the O6-methylguanine adducts that have been mispaired with thymine during DNA replication. This recognition can trigger a futile cycle of repair attempts, leading to DNA double-strand breaks and apoptosis. Therefore, a deficient MMR system, often characterized by the loss of key proteins like MLH1, can lead to dacarbazine resistance.
-
Base Excision Repair (BER) Pathway: The BER pathway is responsible for repairing alkylated bases at the N7 position of guanine and the N3 position of adenine. Increased activity of the BER pathway, indicated by higher expression of proteins like DNA polymerase-ß, can contribute to dacarbazine resistance by efficiently repairing the induced DNA damage.
-
Dicer/ADSL Axis: Recent studies have shown that the enzyme Dicer, crucial for microRNA maturation, plays a role in dacarbazine sensitivity. Silencing of Dicer has been shown to enhance dacarbazine resistance in melanoma cells by inhibiting the expression of adenylosuccinate lyase (ADSL), an enzyme involved in purine metabolism.
-
LncRNA POU3F3/miR-650/MGMT Axis: The long non-coding RNA POU3F3 has been identified as a contributor to dacarbazine resistance. POU3F3 can act as a sponge for microRNA-650 (miR-650), leading to the upregulation of its target, MGMT. This provides an additional layer of regulation for the key resistance factor MGMT.
-
Other Mechanisms: Increased drug detoxification, reduced drug uptake, and the activation of anti-apoptotic pathways are also cited as potential mechanisms of dacarbazine resistance. Additionally, dacarbazine treatment itself can induce the secretion of factors like IL-8 and VEGF, which may promote resistance.
Data Presentation: Quantitative Analysis of Dacarbazine Resistance
The following tables summarize key quantitative data from studies investigating dacarbazine resistance. This data can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Dacarbazine IC50 Values in Melanoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| A375 | 48 h | 1.07 | |
| A375 | 72 h | 1113 | |
| MNT-1 | 24 h | 477 µg/mL | |
| MNT-1 | 48 h | 115 µg/mL | |
| MNT-1 | 72 h | 41 µg/mL | |
| WM-266-4 | Not Specified | ~1000 | |
| B16F10 | 24 h | ~0.7 |
Note: IC50 values can vary significantly based on the assay conditions, cell line passage number, and other experimental factors.
Table 2: Gene and Protein Expression Changes in Dacarbazine Resistance
| Gene/Protein | Change in Resistant Cells | Method | Cell Line/Tissue | Reference |
| MGMT | Increased Expression | Western Blot, qRT-PCR | Melanoma Cells | |
| MLH1 | Decreased Expression | Immunohistochemistry | Metastatic Melanoma | |
| DNA Polymerase-ß | Increased Expression | Immunohistochemistry | Metastatic Melanoma | |
| Dicer | Decreased Expression | Western Blot, qRT-PCR | Melanoma Cells | |
| ADSL | Decreased Expression | Western Blot | Melanoma Cells | |
| LncRNA POU3F3 | Increased Expression | qRT-PCR | DTIC-resistant melanoma cells | |
| IL-8 | Increased Secretion | ELISA | Melanoma Cells | |
| VEGF | Increased Secretion | ELISA | Melanoma Cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study dacarbazine resistance.
Protocol 1: Generation of Dacarbazine-Resistant Cell Lines
This protocol describes the generation of dacarbazine-resistant cancer cell lines using a stepwise dose-escalation method.
Materials:
-
Parental cancer cell line (e.g., A375 or MV3 melanoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DTIC)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of Dacarbazine: Perform a dose-response experiment (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of dacarbazine for the parental cell line.
-
Initial Exposure: Begin by treating the parental cells with a low concentration of dacarbazine, typically around the IC10 or IC20 value, for a prolonged period (e.g., several weeks).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the dacarbazine concentration in the culture medium. A 1.5- to 2-fold increase at each step is a common approach.
-
Monitoring and Maintenance:
-
Change the medium with the appropriate dacarbazine concentration every 2-3 days.
-
Monitor cell morphology and proliferation regularly.
-
Passage the cells when they reach 70-80% confluency.
-
It is crucial to cryopreserve cell stocks at various stages of resistance development.
-
-
Duration: This process can take several months (e.g., up to 6 months) to establish a stable, highly resistant cell line.
-
Verification of Resistance: Once a resistant cell line is established, perform a dacarbazine cytotoxicity assay (Protocol 2) to compare the IC50 value of the resistant line to that of the parental line. A significant increase in the IC50 value confirms the resistant phenotype.
Protocol 2: Dacarbazine Cytotoxicity Assessment (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of dacarbazine.
Materials:
-
Parental and dacarbazine-resistant cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Dacarbazine Treatment: Prepare serial dilutions of dacarbazine in complete medium. Remove the old medium from the wells and add 100 µL of the dacarbazine dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and MTT solution from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each dacarbazine concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Resistance-Related Proteins
This protocol outlines the procedure for detecting the expression levels of proteins such as MGMT, Dicer, and ADSL by Western blotting.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MGMT, anti-Dicer, anti-ADSL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between parental and resistant cells.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the quantification of mRNA levels for genes like MGMT, Dicer, ADSL, and LncRNA POU3F3.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (see Table 3 for examples)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene of interest and a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2^-ΔΔCt method.
Table 3: Example Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference/Source |
| MGMT | GCTGAATGCCTATTTCCACC | CTTGCGCAGGTCATCTCCTG | |
| POU3F3 | ACTCTACGGCAACGTGTTCTCG | TCCTCCAGCCACTTGTTCAGCA | |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | Commercial Supplier |
| Dicer | Sequence to be obtained from cited literature or designed | Sequence to be obtained from cited literature or designed | |
| ADSL | Sequence to be obtained from cited literature or designed | Sequence to be obtained from cited literature or designed |
Note: It is recommended to design and validate primers according to standard guidelines or use commercially available pre-validated primer sets.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involved in studying dacarbazine resistance.
Caption: Dacarbazine mechanism of action and primary resistance pathways.
Caption: The LncRNA POU3F3/miR-650/MGMT signaling axis in dacarbazine resistance.
Caption: Experimental workflow for generating and characterizing dacarbazine-resistant cell lines.
Conclusion
The study of dacarbazine resistance is a multifaceted field involving various molecular pathways. The application notes and protocols provided herein offer a comprehensive guide for researchers to investigate these mechanisms. By employing these standardized methods, scientists can generate reliable and reproducible data, contributing to a deeper understanding of dacarbazine resistance and facilitating the development of more effective therapeutic strategies for melanoma and other cancers.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures. | Semantic Scholar [semanticscholar.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Dacarbazine Citrate-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing dacarbazine (DTIC)-resistant cancer cell line models, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methodologies for inducing dacarbazine resistance in melanoma cell lines.
Introduction
Dacarbazine is an alkylating agent that has been a standard chemotherapy for metastatic melanoma.[1][2][3] However, its efficacy is often limited by the development of drug resistance.[1][4] Understanding the molecular basis of this resistance is paramount for improving patient outcomes. In vitro models of dacarbazine-resistant cell lines are invaluable for investigating these mechanisms, identifying potential biomarkers of resistance, and screening for new therapeutic agents that can overcome or circumvent resistance.
Data Summary: Dacarbazine Resistance in Melanoma Cell Lines
The development of dacarbazine resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value in the resistant cell line compared to its parental counterpart. The following table summarizes representative quantitative data from studies on dacarbazine-resistant melanoma cell lines.
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance | Reference |
| A375 | Approx. 25 | > 500 | > 20 | |
| MV3 | Approx. 10 | > 200 | > 20 |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.
Experimental Protocols
I. Establishing Dacarbazine-Resistant Cell Lines
This protocol describes a common method for generating dacarbazine-resistant cell lines through continuous or intermittent exposure to the drug.
Materials:
-
Parental cancer cell line (e.g., human melanoma cell lines A375, MV3, SB-2, or MeWo)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dacarbazine (DTIC) citrate
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of dacarbazine concentrations for 48-72 hours.
-
Determine cell viability using an appropriate method (e.g., MTT assay).
-
Calculate the IC50 value, which is the concentration of dacarbazine that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Continuous Exposure Method:
-
Culture the parental cells in a medium containing a low concentration of dacarbazine (e.g., IC10 to IC20).
-
Once the cells adapt and resume a normal growth rate, gradually increase the dacarbazine concentration in a stepwise manner. This process can take several months (e.g., 6 months).
-
-
Intermittent (Pulsed) Exposure Method:
-
Treat the cells with a higher concentration of dacarbazine (e.g., IC50) for a short period (e.g., 24-48 hours).
-
Remove the drug-containing medium and allow the cells to recover in a drug-free medium.
-
Repeat this cycle of treatment and recovery.
-
-
-
Maintenance of Resistant Cell Lines:
-
Once a resistant cell line is established (e.g., showing a significant increase in IC50), it should be maintained in a culture medium containing a constant concentration of dacarbazine to preserve the resistant phenotype.
-
-
Verification of Resistance:
-
Periodically perform cell viability assays to compare the IC50 values of the resistant and parental cell lines.
-
A significantly higher IC50 in the resistant line confirms the resistant phenotype.
-
II. Characterization of Resistant Cell Lines
Once a dacarbazine-resistant cell line is established, it should be characterized to understand the underlying mechanisms of resistance.
Recommended Assays:
-
Cell Proliferation and Colony Formation Assays: To confirm the resistant phenotype and assess the growth characteristics of the resistant cells in the presence of dacarbazine.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the resistant cells have a decreased apoptotic response to dacarbazine treatment.
-
Western Blotting and qRT-PCR: To analyze the expression levels of proteins and genes known to be involved in dacarbazine resistance, such as MGMT, IL-8, VEGF, and components of the MAPK and PI3K/Akt signaling pathways.
-
Signaling Pathway Analysis: To investigate the activation status of key signaling pathways implicated in drug resistance.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Developing Dacarbazine-Resistant Cell Lines
Caption: Workflow for generating and characterizing dacarbazine-resistant cell lines.
Key Signaling Pathways in Dacarbazine Resistance
Caption: Signaling pathways implicated in dacarbazine resistance in melanoma.
Mechanisms of Dacarbazine Resistance
Several molecular mechanisms contribute to dacarbazine resistance in melanoma cells:
-
Upregulation of DNA Repair Mechanisms: Dacarbazine is an alkylating agent that induces DNA damage. Increased expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove the alkyl adducts from the DNA, thereby reducing the cytotoxic effect of the drug.
-
Alterations in Signaling Pathways:
-
MAPK Pathway: Activation of the RAF/MEK/ERK (MAPK) pathway has been shown to contribute to dacarbazine resistance. This can lead to the upregulation of pro-survival factors.
-
NF-κB Signaling: Dacarbazine treatment can lead to the activation of NF-κB, which in turn promotes the expression of anti-apoptotic genes and pro-inflammatory cytokines like IL-8.
-
-
Induction of Pro-survival Factors:
-
IL-8 and VEGF: Dacarbazine treatment can induce the secretion of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) by melanoma cells. These factors can promote cell survival and resistance to chemotherapy.
-
-
Non-coding RNA Regulation:
-
lncRNA POU3F3/miR-650/MGMT Axis: The long non-coding RNA POU3F3 can act as a sponge for miR-650, leading to increased expression of MGMT and subsequent drug resistance.
-
-
Metabolic Alterations:
-
Dicer and ADSL: The silencing of Dicer, an enzyme involved in miRNA processing, can lead to reduced expression of adenylosuccinate lyase (ADSL), an enzyme in the purine metabolism pathway. This has been linked to enhanced dacarbazine resistance.
-
By developing and characterizing dacarbazine-resistant cell line models, researchers can further elucidate these and other novel resistance mechanisms, ultimately paving the way for more effective melanoma therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dacarbazine Citrate for Investigating DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), an alkylating agent, is a cornerstone in chemotherapy, particularly for malignant melanoma.[1] Its cytotoxic effects stem from its ability to methylate DNA, primarily at the O6 and N7 positions of guanine residues.[2][3] This action induces DNA adducts, leading to replication stress, cell cycle arrest, and ultimately apoptosis.[2][4] The cellular response to dacarbazine-induced DNA damage is a complex process involving multiple DNA repair pathways, making it an invaluable tool for researchers investigating these mechanisms. These application notes provide detailed protocols for utilizing dacarbazine to study DNA repair pathways, including Base Excision Repair (BER), Mismatch Repair (MMR), and the role of key signaling molecules like PARP, ATM, and ATR.
Mechanism of Action
Dacarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolite, the methyl diazonium ion. This highly reactive cation transfers a methyl group to DNA, with the O6-methylguanine (O6-meG) adduct being a critical lesion for its cytotoxic effects. The O6-meG adduct can mispair with thymine during DNA replication, a lesion recognized by the MMR system. A functional MMR pathway is essential for the cytotoxic efficacy of dacarbazine, as it initiates a futile cycle of repair attempts that can lead to double-strand breaks and apoptosis.
Resistance to dacarbazine is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from the O6 position of guanine in a suicide-enzyme mechanism. The BER pathway is primarily responsible for repairing other dacarbazine-induced lesions, such as N7-methylguanine and N3-methyladenine. Inhibition of BER, for instance by PARP inhibitors, can potentiate the cytotoxic effects of dacarbazine. The extensive DNA damage caused by dacarbazine also activates the master regulators of the DNA damage response (DDR), the ATM and ATR kinases, which orchestrate cell cycle checkpoints and DNA repair.
Data Presentation: Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dacarbazine in various melanoma cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 | 24 | >549 (approx. 100 µg/mL) | |
| A375 | 48 | ~30 (approx. 5.5 µg/mL) | |
| A375 | 72 | ~0.2 (approx. 0.036 µg/mL) | |
| A375 | 72 | 1113 | |
| MNT-1 | 24 | >2745 (approx. 500 µg/mL) | |
| MNT-1 | 48 | ~631 (approx. 115 µg/mL) | |
| MNT-1 | 72 | ~225 (approx. 41 µg/mL) | |
| SK-MEL-30 | 24 | 1095 | |
| B16-F10 | 24 | 1395 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of dacarbazine on cancer cells.
Materials:
-
Dacarbazine citrate
-
Cancer cell lines (e.g., A375, MNT-1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of dacarbazine in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the dacarbazine-containing medium. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay measures DNA double-strand breaks induced by dacarbazine.
Materials:
-
This compound
-
Treated and untreated cells
-
Comet Assay Kit (containing LMAgarose, Lysis Solution, and other necessary reagents)
-
Microscope slides
-
Electrophoresis apparatus
-
SYBR Gold or other DNA stain
-
Fluorescence microscope
Protocol:
-
Treat cells with dacarbazine at the desired concentration and for the appropriate duration.
-
Harvest and resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
Combine 50 µL of the cell suspension with 500 µL of molten LMAgarose (at 40°C).
-
Immediately pipette 50 µL of the agarose/cell mixture onto a CometSlide™.
-
Place the slide in Lysis Solution and incubate at 4°C for at least 20 minutes (can be done overnight).
-
Immerse the slide in alkaline unwinding solution (pH > 13) for 20-60 minutes at room temperature.
-
Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA for 20-30 minutes).
-
Wash the slide with neutralization buffer.
-
Stain the DNA with SYBR Gold and visualize using a fluorescence microscope.
-
Analyze the comet tail moment using appropriate software to quantify DNA damage.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects DNA double-strand breaks by visualizing the phosphorylation of histone H2AX.
Materials:
-
This compound
-
Cells grown on coverslips in a 12-well plate
-
4% Paraformaldehyde (PFA)
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 12-well plate and allow them to attach.
-
Treat the cells with dacarbazine for the desired time.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-γ-H2AX antibody (e.g., 1:200 dilution in 5% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI or Hoechst.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope and image analysis software.
Western Blotting for DNA Repair Proteins
This protocol allows for the analysis of changes in the expression and post-translational modification of key DNA repair proteins.
Materials:
-
This compound
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428), anti-MGMT, anti-MLH1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with dacarbazine.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze for changes in protein levels or phosphorylation status. Evidence of apoptosis can be observed by the cleavage of PARP.
Mandatory Visualizations
Caption: Dacarbazine's activation and mechanism of inducing DNA damage and cell death.
Caption: Simplified signaling in response to dacarbazine-induced DNA damage.
Caption: General workflow for studying dacarbazine's effects on DNA repair.
References
Application Notes and Protocols: Dacarbazine Citrate Delivery Using Nanoparticle Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC) is a first-line chemotherapeutic agent for metastatic malignant melanoma.[1][2] However, its clinical efficacy is often limited by its hydrophobicity, photosensitivity, instability, and non-specific toxicity to normal cells.[2][3][4] Encapsulating dacarbazine within nanoparticle systems presents a promising strategy to overcome these limitations, enhance drug solubility, improve stability, and enable targeted delivery to tumor tissues, thereby increasing therapeutic efficacy and reducing side effects. This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of dacarbazine-loaded nanoparticle systems.
Nanoparticle Formulations for Dacarbazine Delivery
Several types of nanoparticles have been investigated for the delivery of dacarbazine. The choice of nanoparticle system influences drug loading, release kinetics, and biological interactions.
Data Summary of Dacarbazine-Loaded Nanoparticle Systems
The following tables summarize the physicochemical properties of various dacarbazine nanoparticle formulations as reported in recent literature.
Table 1: Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficacy (%) | Cumulative Drug Permeation (µg/cm²) | Reference |
| DTIC-SLNs-8 | 146 ± 4.71 | 0.17 ± 0.013 | -30.78 ± 2.83 | 87.45 ± 4.78 | 275 ± 5.67 | |
| Other DTIC-SLNs | 146 - 715 | 0.17 - 0.51 | -12.45 to -30.78 | 37.78 - 87.45 | 117 - 275 |
Table 2: Polymeric Nanoparticles
| Formulation | Polymer | Particle Size (nm) | Drug Loading | Encapsulation Efficiency (%) | Reference |
| DTIC-NPs | CA-PLGA-b-PEG | 116.3 ± 5.2 | - | - | |
| DTIC-NPs-Apt | CA-PLGA-b-PEG | 125.9 ± 4.1 | - | - | |
| DPGN-3 | PLGA | - | 0.955 µg/ml | 83.15 | |
| DTIC NPs | PVA | 458.2 ± 113.6 | - | - | |
| DZNP | - | 16.3 ± 8.1 | 6.73 mg/10 mg | 67.4 ± 3.5 | |
| DZNC | - | 16.9 ± 7.8 | - | - |
Table 3: Other Nanoparticle Systems
| Formulation | Nanoparticle Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading | Reference |
| DTIC-loaded Cubosomes | Cubosomes | 86 - 106 | 6.9 | 0.06% w/w | |
| Coated-Dacarbazine Eugenol Liposomes | Liposomes | 74.66 | - | - |
Experimental Protocols
Detailed methodologies for the preparation and characterization of dacarbazine-loaded nanoparticles are crucial for reproducible research.
Protocol 1: Preparation of Dacarbazine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a modified reversed micelle method.
Materials:
-
Dacarbazine (DTIC)
-
Glycerol monooleate
-
Phosphatidylcholine
-
Kolliphor® P188
-
Ethyl alcohol (70% v/v)
-
Dextrose 5% in water
Procedure:
-
Organic Phase Preparation: Dissolve a required quantity of Dacarbazine (e.g., 15mg), glycerol monooleate, and phosphatidylcholine in 15 ml of 70% v/v ethyl alcohol.
-
Aqueous Phase Preparation: Dissolve a varying amount of Kolliphor® P188 in 75 mL of warm 5% dextrose water.
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an emulsion.
-
Nanoparticle Formation: The SLNs will form as the solvent evaporates.
-
Optional Gold Nanoparticle Conjugation: To track SLN drug localization, gold nanoparticles can be conjugated to the DTIC prior to encapsulation.
Protocol 2: Preparation of Dacarbazine-Loaded Polymeric Nanoparticles (CA-PLGA-b-PEG)
This protocol utilizes a modified nanoprecipitation method.
Materials:
-
Dacarbazine (DTIC)
-
Cholic acid-poly(lactide-co-glycolide)-b-polyethylene glycol (CA-PLGA-b-PEG) copolymer
-
Acetone
-
Methanol
-
D-a-tocopheryl polyethylene glycol 1,000 succinate (TPGS)
-
EDC and NHS (for aptamer conjugation)
-
Aptamer AS1411 (for targeted formulation)
Procedure:
-
Organic Phase Preparation: Dissolve DTIC and the CA-PLGA-b-PEG copolymer in a mixture of acetone and methanol.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the emulsifier TPGS.
-
Nanoprecipitation: Add the organic solution dropwise to the aqueous solution under stirring. The hydrophobic PLGA will precipitate, leading to the spontaneous formation of drug-loaded nanoparticles.
-
Solvent Evaporation: Stir the suspension overnight to evaporate the organic solvents.
-
Purification: Centrifuge the nanoparticle suspension, wash the pellet, and lyophilize to obtain a dry powder.
-
Aptamer Conjugation (for DTIC-NPs-Apt): Use EDC and NHS as catalysts to couple the aptamer AS1411 to the surface of the DTIC-NPs.
Protocol 3: Characterization of Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Disperse the nanoparticle formulation in deionized water. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) to determine the average particle size, PDI, and zeta potential.
2. Morphology:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow it to air dry. Stain with a suitable agent if necessary (e.g., phosphotungstic acid). Observe the morphology of the nanoparticles under a TEM.
3. Encapsulation Efficiency and Drug Loading:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle suspension by centrifugation or ultrafiltration.
-
Measure the concentration of the free drug in the supernatant using a validated UV-Vis or HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
4. In Vitro Drug Release:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the dacarbazine-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4 or 5.5 to simulate physiological and tumor environments, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of dacarbazine released in the aliquots using UV-Vis spectrophotometry or HPLC.
-
Visualizations
Dacarbazine's Mechanism of Action
Dacarbazine is an alkylating agent that exerts its cytotoxic effects by methylating DNA, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.
Caption: Mechanism of action of Dacarbazine (DTIC).
Experimental Workflow for Nanoparticle Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and testing of dacarbazine-loaded nanoparticles.
Caption: Experimental workflow for nanoparticle evaluation.
Logical Relationship of Nanoparticle Delivery
This diagram shows the logical progression from the challenges of free drug administration to the benefits of using a nanoparticle-based delivery system.
Caption: Advantages of nanoparticle-based dacarbazine delivery.
References
- 1. Frontiers | Dacarbazine-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry [frontiersin.org]
- 2. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 3. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Dacarbazine Citrate Solubility and Stability Technical Support Center
Welcome to the Technical Support Center for optimizing the use of Dacarbazine citrate in your experiments. This resource provides troubleshooting guides and frequently asked questions to address common challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: The choice of solvent depends on the requirements of your specific assay. This compound has limited solubility in aqueous solutions. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. It has been reported that warming to 50°C in a water bath may be necessary to fully dissolve Dacarbazine in DMSO.[1][2] Subsequently, this stock solution can be diluted to the final desired concentration in your cell culture medium. Ensure the final concentration of DMSO is low enough to not affect your cells, typically less than 0.5%.
Q2: My this compound is not dissolving completely in water. What should I do?
A2: Dacarbazine is only slightly soluble in water.[2] Its aqueous solubility is also pH-dependent.[3] The citrate salt form of dacarbazine creates an acidic aqueous solution with a pH between 1.9 and 2.3.[4] For higher concentrations, consider using an alternative solvent like DMSO to prepare a stock solution first. If you must use an aqueous-based solvent, you may need to adjust the pH, though this could impact the stability of the compound.
Q3: How should I store my this compound stock solution?
A3: this compound solutions are sensitive to light and temperature. Reconstituted solutions are generally stable for 24 hours at room temperature (20°C) and for at least 96 hours when stored in the dark at 2-6°C. For long-term storage, it is recommended to store stock solutions at -20°C. Always protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: I noticed a pinkish color in my reconstituted this compound solution. Can I still use it?
A4: No, you should not use a Dacarbazine solution that has turned pink or red. This color change is a sign of decomposition of the drug. The primary degradation product is 2-azahypoxanthine.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers (e.g., PBS)
-
Problem: this compound precipitates or does not fully dissolve in Phosphate-Buffered Saline (PBS) at the desired concentration.
-
Root Cause: Dacarbazine has low solubility in neutral pH aqueous buffers. The solubility of dacarbazine in PBS (pH 7.2) is approximately 0.1 mg/mL.
-
Solution Workflow:
Workflow for improving aqueous solubility.
Issue: Solution Instability and Degradation
-
Problem: Loss of drug activity or visible changes in the solution over a short period.
-
Root Cause: Dacarbazine is susceptible to degradation by light and elevated temperatures.
-
Preventative Measures:
-
Light Protection: Always prepare and store Dacarbazine solutions protected from light. Use amber vials or wrap clear vials in aluminum foil. During experiments, if possible, minimize light exposure.
-
Temperature Control: Reconstituted solutions are more stable when refrigerated (2-8°C). For longer-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment.
-
Data Presentation
Table 1: Solubility of Dacarbazine in Various Solvents
| Solvent | Solubility (approx.) | Notes |
| Water | Slightly soluble (~2 mg/mL with warming) | pH of aqueous solution is 1.9-2.3 |
| Normal Saline (0.9% NaCl) | Can be diluted | Used for intravenous infusion |
| Dextrose 5% in Water | Can be diluted | Used for intravenous infusion |
| Ethanol | ~0.2 mg/mL (~1 mg/mL with warming) | Should be purged with an inert gas |
| DMSO | ~0.5 mg/mL (12 mg/mL with warming to 50°C) | Should be purged with an inert gas |
| Dimethylformamide | ~0.3 mg/mL | Should be purged with an inert gas |
| PBS (pH 7.2) | ~0.1 mg/mL |
Table 2: Stability of Reconstituted Dacarbazine Solutions
| Storage Condition | Concentration | Stability Duration |
| Room Temperature (20-25°C), with light exposure | 11 mg/mL | 24 hours |
| Refrigerated (2-8°C), protected from light | 11 mg/mL | At least 96 hours |
| Room Temperature, diluted in PVC bags, in daylight | 1.40 mg/mL | 2 hours |
| Room Temperature, diluted in PVC bags, in fluorescent light | 1.40 mg/mL | 24 hours |
| Room Temperature, diluted in PVC bags, protected with aluminum foil | 1.40 mg/mL | 72 hours |
| Refrigerated (2-8°C), diluted solutions | 1.40 mg/mL | At least 168 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Water bath set to 50°C
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile, amber vial.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the solution briefly.
-
Place the vial in a 50°C water bath for 10-15 minutes, vortexing intermittently, until the powder is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
Protocol 2: Reconstitution for In Vivo Animal Studies
-
Materials:
-
This compound for injection
-
Sterile Water for Injection
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile syringes and needles
-
Light-protective covering for the syringe
-
-
Procedure:
-
All procedures should be performed in a certified biological safety cabinet.
-
Reconstitute the this compound vial with Sterile Water for Injection to a concentration of 10 mg/mL. For example, add 9.9 mL to a 100 mg vial.
-
Gently swirl the vial until the contents are completely dissolved.
-
For administration, this solution can be further diluted with 0.9% Sodium Chloride to the final desired concentration for injection.
-
Draw the final solution into a syringe and cover the syringe with a light-protective material (e.g., aluminum foil) until administration.
-
Administer the solution to the animal immediately after preparation.
-
Mechanism of Action
Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.
Dacarbazine is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, to its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC is an alkylating agent that methylates DNA, predominantly at the O6 and N7 positions of guanine. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dacarbazine Citrate in Aqueous Solutions
Welcome to the technical support center for dacarbazine citrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and handling of this compound solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution turns pink or red. | Exposure to light, leading to the formation of photodegradation products.[1][2] This color change is a sign of decomposition.[1] One of the degradation products, 5-carbamoyl-2-(4-carbamoylimidazol-5-ylazo)imidazolium-5-olate, is reddish.[3] | 1. Immediately protect the solution from all light sources by using amber vials, wrapping containers in aluminum foil, or using opaque tubing.[4] 2. Discard the solution if the discoloration is significant, as it indicates substantial degradation. 3. For future preparations, minimize light exposure at every step. While short-duration light exposure during preparation in a compounding room may not significantly increase the production of the pain-causing photodegradation product Diazo-IC, it is best practice to shield from light, especially during administration. |
| Precipitate forms in the solution. | Dacarbazine has limited aqueous solubility and can precipitate, especially at higher concentrations or upon prolonged storage. A precipitate was observed in a reconstituted solution of 11 mg/mL stored at room temperature and exposed to fluorescent light for 24 hours. | 1. Ensure the pH of the solution is between 3.0 and 4.0, as this is the range for the reconstituted commercial product. 2. If a precipitate is observed, do not use the solution. 3. Consider the solubility limits and the stability of the intended concentration and storage conditions. |
| Unexpected or inconsistent experimental results. | Degradation of dacarbazine due to improper storage or handling. Dacarbazine is sensitive to light, temperature, and pH. Hydrolysis in the dark follows pseudo-first-order kinetics, while photolysis can be pseudo-zero-order at low concentrations. | 1. Review your solution preparation and storage protocols. 2. Always prepare fresh solutions when possible. 3. Refer to the stability data tables below for appropriate storage times and conditions. 4. Ensure all solutions are protected from light and stored at the recommended temperature. |
| Pain upon injection in preclinical models. | Formation of the photodegradation product 4-diazoimidazole-5-carboxamide (Diazo-IC), which is known to cause pain. | 1. Strictly protect dacarbazine solutions from light during preparation, storage, and administration to minimize the formation of Diazo-IC. 2. Use freshly prepared solutions for all in vivo experiments. |
Frequently Asked Questions (FAQs)
1. What are the main degradation pathways for dacarbazine in an aqueous solution?
Dacarbazine primarily degrades through two pathways: hydrolysis and photolysis. Both pathways can lead to the formation of 2-azahypoxanthine as a major degradation product. Photolysis, which is degradation caused by exposure to light, also produces 4-diazoimidazole-5-carboxamide (Diazo-IC).
Dacarbazine Degradation Pathway
Caption: Dacarbazine's metabolic activation and chemical degradation pathways.
2. How does pH affect the stability of dacarbazine solutions?
The stability of dacarbazine is pH-dependent. Both hydrolytic and photolytic degradation rates are influenced by the ionization state of the molecule, which is determined by the pH of the solution. The reconstituted commercial product has a pH of 3.0 to 4.0. The specific concentrations of various photodegradation products are also crucially dependent on the pH.
3. What is the impact of light exposure on dacarbazine stability?
Light significantly accelerates the degradation of dacarbazine. Exposure to direct sunlight can cause up to a 12% loss in 30 minutes. Light exposure leads to the formation of photodegradation products, including 4-diazoimidazole-5-carboxamide (Diazo-IC), which can cause pain on infusion, and 2-azahypoxanthine. Therefore, it is crucial to protect dacarbazine solutions from light at all times.
4. What are the recommended storage conditions for dacarbazine solutions?
Intact vials should be stored at 2 to 8°C and protected from light. The stability of reconstituted and diluted solutions depends on the concentration, temperature, and light conditions. For detailed information, refer to the stability data tables below.
Quantitative Stability Data
The following tables summarize the stability of dacarbazine solutions under various conditions. Stability is generally defined as the retention of 90-105% of the initial concentration.
Table 1: Stability of Reconstituted Dacarbazine Solution (11 mg/mL)
| Storage Temperature | Light Condition | Stability Duration | Reference(s) |
| Room Temperature (25°C) | Exposed to light | 24 hours | |
| 2-6°C | In the dark | At least 96 hours |
Table 2: Stability of Diluted Dacarbazine Solution (1.40 mg/mL in PVC bags)
| Storage Temperature | Light Condition | Stability Duration | Reference(s) |
| Room Temperature (25°C) | Daylight | 2 hours | |
| Room Temperature (25°C) | Fluorescent light | 24 hours | |
| Room Temperature (25°C) | Wrapped in aluminum foil (dark) | 72 hours | |
| 2-6°C | Not specified (assumed dark) | At least 168 hours (7 days) |
Table 3: Stability of Diluted Dacarbazine Solution (General Recommendations)
| Diluent | Storage Temperature | Stability Duration | Reference(s) |
| 5% Dextrose or 0.9% Sodium Chloride | Room Temperature | 8 hours | |
| 5% Dextrose or 0.9% Sodium Chloride | 4°C | 24 hours |
Experimental Protocols
Protocol: Stability Assessment of Dacarbazine in Aqueous Solution
This protocol outlines a general method for assessing the stability of dacarbazine in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Dacarbazine Stability Testing
Caption: A typical experimental workflow for assessing dacarbazine stability.
1. Objective: To determine the rate of degradation of dacarbazine and the formation of its degradation products in an aqueous solution under specific environmental conditions (e.g., pH, temperature, light).
2. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffers for pH adjustment (e.g., citrate, phosphate)
-
Solvents for HPLC mobile phase (e.g., acetonitrile, methanol, HPLC-grade)
-
Storage containers (e.g., amber glass vials, PVC bags)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
pH meter
-
Temperature-controlled chamber/incubator
-
Light source (for photostability studies, e.g., fluorescent lamp, UV lamp)
3. Methods:
a. Solution Preparation:
-
Prepare a stock solution of dacarbazine in the desired aqueous medium (e.g., buffer of a specific pH).
-
Dilute the stock solution to the final experimental concentration (e.g., 1.40 mg/mL).
-
Measure the initial concentration (T=0) immediately after preparation.
b. Storage Conditions:
-
Aliquot the prepared solution into appropriate containers.
-
Store the samples under the defined experimental conditions. Examples include:
-
Temperature: Refrigerated (2-8°C), room temperature (25°C), elevated temperature (e.g., 37°C).
-
Light: Protected from light (wrapped in aluminum foil or in a dark chamber), exposed to fluorescent light, or exposed to daylight.
-
c. Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The sampling frequency should be adjusted based on the expected stability.
d. HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase and column. The specific conditions will need to be optimized for the separation of dacarbazine and its degradation products.
-
Inject the samples and a set of calibration standards.
-
Monitor the elution using a UV detector at a wavelength where dacarbazine and its degradation products have significant absorbance.
-
Quantify the concentration of dacarbazine and its major degradation products (e.g., 2-azahypoxanthine, Diazo-IC) by comparing the peak areas with the calibration curve.
4. Data Analysis:
-
Plot the concentration of dacarbazine versus time for each storage condition.
-
Determine the time at which the dacarbazine concentration falls below 90% of the initial concentration. This is often defined as the stability limit.
-
Analyze the kinetics of degradation (e.g., zero-order, first-order). The hydrolysis of dacarbazine in the dark has been shown to be pseudo-first-order, while photolysis at low concentrations can be pseudo-zero-order.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Causative agent of vascular pain among photodegradation products of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dacarbazine citrate light sensitivity and photodegradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling dacarbazine citrate, focusing on its light sensitivity and the characterization of its photodegradation products.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, dacarbazine is highly sensitive to light exposure.[1][2][3] When exposed to light, particularly UV and visible light, it undergoes degradation, which can lead to a loss of potency and the formation of potentially harmful byproducts.[1][4] Aqueous solutions of dacarbazine can even change color, often turning pink, upon light exposure, indicating degradation. Therefore, it is crucial to protect dacarbazine solutions from light during preparation, storage, and administration.
Q2: What are the major photodegradation products of dacarbazine?
A2: The primary and most frequently cited photodegradation product of dacarbazine is 2-azahypoxanthine (2-AZA) . Another significant photodegradation product is 5-diazoimidazole-4-carboxamide (diazo-IC) , which has been associated with adverse reactions such as venous pain during intravenous injection. Studies have also identified 1H-imidazole-5-carboxamide as a photodegradation product, particularly in the presence of Vitamin B2.
Q3: What analytical techniques are suitable for monitoring dacarbazine and its photodegradants?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used method for the simultaneous quantification of dacarbazine and its photodegradation products. Other powerful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and confirmation of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H NMR) for structural elucidation.
Q4: How does pH affect the photodegradation of dacarbazine?
A4: The photodegradation of dacarbazine is pH-dependent. The rate and pathway of degradation can vary with the ionization state of the molecule, which is influenced by the pH of the solution.
Q5: Can the presence of other substances influence dacarbazine's photostability?
A5: Yes. For instance, the presence of Vitamin B2 (riboflavin) and Flavin Adenine Dinucleotide (FAD) can catalyze the photodegradation of dacarbazine, even under visible light. Conversely, the addition of radical scavengers like L-cysteine has been shown to inhibit photodegradation and the formation of diazo-IC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Pink discoloration of dacarbazine solution. | Exposure to light, leading to the formation of colored degradation products. | Immediately discard the solution. Prepare fresh solution ensuring complete protection from light using UV-light-shielding bags or aluminum foil wrapping for the infusion container and administration set. |
| Inconsistent analytical results (e.g., variable peak areas for dacarbazine). | Inadequate protection from light during sample preparation, handling, or analysis, leading to ongoing degradation. | Prepare and handle all samples under light-protected conditions (e.g., in a dark room or using amber vials). Use a light-resistant infusion set if applicable. Ensure the autosampler of the analytical instrument is also light-protected if samples are stored for extended periods. |
| Appearance of unexpected peaks in the chromatogram. | Formation of unknown degradation products due to specific experimental conditions (e.g., presence of catalysts, extreme pH). | Use a hyphenated technique like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. Review the experimental protocol to identify any potential contributing factors. |
| Venous pain reported during in-vivo administration. | Presence of the photodegradation product 5-diazoimidazole-4-carboxamide (diazo-IC). | Ensure stringent light protection measures are in place during drug preparation and administration to minimize the formation of diazo-IC. The use of opaque or colored shields has been shown to be effective. |
Quantitative Data Summary
Table 1: Effect of Light Shielding on Dacarbazine Degradation
| Light Shielding Condition | Dacarbazine Degradation (%) after 24h | Reduction of Degradation Product (AUC) vs. Classic Bag | Reference |
| Classic Protective Bag | 5.68 | - | |
| UV-light-shielding Bag | 8.45 | - | |
| Opaque Bag (OPABAG) | 2.48 | 42.2% | |
| Opaque Bag (O-PACK) | 2.78 | 49.8% |
Table 2: Inhibition of Dacarbazine Photodegradation by L-cysteine
| Formulation | Inhibition of Dacarbazine Photodegradation (%) | Inhibition of Diazo-IC Photogeneration (%) | Reference |
| Dacarbazine + L-cysteine (1 mM) | ~34 | ~86 |
Experimental Protocols
1. Protocol for Photostability Testing of Dacarbazine in Aqueous Solution
-
Objective: To evaluate the degradation kinetics of dacarbazine and the formation of its photodegradation products under controlled light exposure.
-
Materials:
-
This compound
-
Phosphate buffer (pH 6.8)
-
Clear glass vials
-
UV lamp (e.g., 300 mm, 15 W)
-
HPLC-UV system
-
-
Methodology:
-
Prepare a 5 mM solution of dacarbazine in phosphate buffer (pH 6.8).
-
Place the solution in clear glass vials.
-
Arrange the vials at a fixed distance (e.g., 30 cm) from a UV lamp.
-
Expose the solutions to UV light for a defined period (e.g., 5 hours).
-
Withdraw samples at regular intervals (e.g., hourly).
-
Analyze the samples immediately using a validated LC-UV method to determine the remaining concentration of dacarbazine and the concentration of its photodegradation products.
-
2. Protocol for Forced Degradation Study of Dacarbazine
-
Objective: To assess the stability of dacarbazine under various stress conditions to identify potential degradation products.
-
Materials:
-
Dacarbazine stock solution
-
1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
HPLC system
-
-
Methodology:
-
Acid Degradation: Mix 1 mL of dacarbazine stock solution with 1 mL of 1N HCl and heat at 60°C for 6 hours.
-
Base Degradation: Mix 1 mL of dacarbazine stock solution with 1 mL of 0.1N NaOH and heat at 60°C for 6 hours.
-
Oxidative Degradation: Mix 1 mL of dacarbazine stock solution with 1 mL of 3% H2O2 and keep at room temperature for 6 hours.
-
Photodegradation: Expose the dacarbazine solution to a light source (e.g., fluorescent light or a photostability chamber).
-
For each condition, dilute the stressed solution to a suitable concentration (e.g., 100 µg/mL).
-
Inject the samples into the HPLC system to analyze the degradation profile.
-
Visualizations
Caption: Experimental workflow for handling dacarbazine, emphasizing light protection.
Caption: Simplified signaling pathway of dacarbazine photodegradation.
References
- 1. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medac.eu [medac.eu]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dacarbazine Citrate Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Dacarbazine citrate across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to deliver this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the brain cells reside. Dacarbazine is not readily able to cross this barrier, limiting its efficacy for treating brain tumors like glioblastoma.[1][2]
Q2: What are the most promising strategies to enhance this compound delivery across the BBB?
A2: Current promising strategies focus on three main areas:
-
Nanoparticle-based delivery: Encapsulating Dacarbazine in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its stability and facilitate transport across the BBB.[3]
-
Liposomal formulations: Liposomes, which are small artificial vesicles of spherical shape, can be used as vehicles for administration of nutrients and pharmaceutical drugs. They can be engineered to target the brain and improve drug accumulation.
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves to temporarily and locally open the BBB, allowing for increased penetration of drugs like Dacarbazine.[4][5]
Q3: Is Dacarbazine a substrate for any efflux pumps at the BBB?
A3: Yes, like many chemotherapeutic agents, Dacarbazine's brain penetration is likely limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells and back into the bloodstream. Overcoming this efflux is a key aspect of enhancing drug delivery.
Q4: Are there any clinical studies on enhanced Dacarbazine delivery to the brain?
A4: While extensive preclinical research is ongoing, clinical trials specifically evaluating enhanced delivery of this compound to the brain are limited. However, studies on its close analog, temozolomide (TMZ), have shown promising results with methods like focused ultrasound, providing a strong rationale for similar investigations with Dacarbazine.
Troubleshooting Guides
Low In Vitro BBB Permeability of Dacarbazine Formulations
| Potential Cause | Troubleshooting Step |
| Efflux pump activity: P-glycoprotein (P-gp) is actively transporting your Dacarbazine formulation out of the endothelial cells. | Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vitro model to confirm P-gp involvement. If permeability increases, consider incorporating a P-gp inhibitor into your formulation or using a delivery system that bypasses P-gp. |
| Poor formulation stability: The Dacarbazine formulation may be degrading in the culture medium. | Assess the stability of your formulation in the assay medium over the time course of the experiment using HPLC. If degradation is observed, consider modifying the formulation to improve stability. |
| Suboptimal cell culture model: The in vitro BBB model may not accurately reflect in vivo conditions, leading to artificially low permeability. | Ensure your cell monolayer exhibits high transendothelial electrical resistance (TEER) and low permeability to a paracellular marker (e.g., lucifer yellow). Consider using a co-culture model with astrocytes and/or pericytes to create a tighter barrier. |
| Incorrect formulation properties: The size, charge, or surface chemistry of your nanoparticles or liposomes may not be optimal for BBB transport. | Characterize your formulation thoroughly (size, zeta potential, polydispersity index). Experiment with different surface modifications (e.g., PEGylation, targeting ligands) to enhance uptake. |
Inconsistent In Vivo Brain Uptake of Dacarbazine
| Potential Cause | Troubleshooting Step |
| Rapid clearance from circulation: The delivery vehicle (nanoparticle or liposome) is being cleared by the reticuloendothelial system (RES) before it can reach the brain. | Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to increase circulation time. |
| Variability in BBB opening (Focused Ultrasound): Inconsistent application of focused ultrasound can lead to variable BBB disruption. | Carefully monitor and control the acoustic parameters (pressure, frequency, duty cycle) and microbubble concentration during each experiment. Use contrast-enhanced MRI to confirm and quantify the extent of BBB opening in each animal. |
| Animal model variability: Differences in age, weight, or physiological state of the animals can affect BBB permeability and drug metabolism. | Use a homogenous group of animals and ensure consistent experimental conditions. |
| Inaccurate quantification of brain concentration: The method used to measure Dacarbazine in the brain tissue may not be sensitive or accurate enough. | Validate your analytical method (e.g., HPLC-MS/MS) for quantifying Dacarbazine in brain homogenates, ensuring good recovery and linearity. |
Data Presentation
While direct quantitative data for enhanced Dacarbazine delivery to the brain is limited, extensive research on its analog, Temozolomide (TMZ), provides valuable insights. The following tables summarize key findings from preclinical studies on TMZ, which can be used as a benchmark for Dacarbazine research.
Table 1: Enhanced Brain Delivery of Temozolomide (TMZ) using Nanoparticles
| Delivery System | Animal Model | Key Findings | Reference |
| PLGA-mPEG Nanoparticles | Rat | 1.62-fold increase in half-life; 4.04-fold increase in brain concentration compared to free TMZ. | |
| Anti-EPHA3 modified PLGA NPs (intranasal) | Rat | Significantly higher tumor cell apoptosis and prolonged median survival time (1.37-fold longer than unmodified NPs). | |
| TMZ-loaded Liposomes | Mouse | Increased drug concentration in the brain compared to free TMZ solution after i.v. injection. |
Table 2: Enhanced Brain Delivery of Temozolomide (TMZ) using Focused Ultrasound (FUS)
| Animal Model | Key Findings | Reference |
| Rat (9L glioma model) | Increased TMZ CSF/plasma ratio from 22.7% to 38.6%; 3.8-fold increase in local accumulation of dyes in normal brain tissue. | |
| Mouse (orthotopic xenograft model) | Significantly increased intratumoral TMZ concentration. |
Experimental Protocols
Protocol 1: Preparation of Dacarbazine-Loaded PLGA Nanoparticles
This protocol is adapted from methods used for encapsulating similar small-molecule drugs in PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles).
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.
-
Characterization: Characterize the lyophilized nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method for assessing the permeability of Dacarbazine formulations using a Transwell® system.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
Astrocyte growth medium
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Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
Dacarbazine formulation and free Dacarbazine
-
HPLC system for Dacarbazine quantification
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell® inserts with collagen.
-
Seed hCMEC/D3 cells on the apical side of the insert.
-
Seed astrocytes on the basolateral side of the well.
-
Co-culture for 5-7 days until a confluent monolayer with high TEER is formed.
-
-
Barrier Integrity Measurement:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value >150 Ω·cm² is generally considered acceptable.
-
Assess the permeability to a paracellular marker, Lucifer Yellow. Add Lucifer Yellow to the apical chamber and measure its concentration in the basolateral chamber after a defined period.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the Dacarbazine formulation or free Dacarbazine solution (at a known concentration) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Quantification:
-
Quantify the concentration of Dacarbazine in the collected samples using a validated HPLC method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µg/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the drug in the apical chamber (µg/mL)
-
-
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Mechanisms of Dacarbazine transport across the BBB.
Experimental Workflow for Nanoparticle Delivery
Caption: Experimental workflow for evaluating nanoparticle-mediated Dacarbazine delivery.
Logical Relationship for Troubleshooting Low Permeability
Caption: Troubleshooting logic for low in vitro BBB permeability.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dacarbazine Citrate Lyophilization Cycle Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the lyophilization cycle for dacarbazine citrate. Dacarbazine is an alkylating agent used in the treatment of various cancers, and due to its instability in aqueous solutions, it is often formulated as a lyophilized powder for injection.[1][2] This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and execution of a robust lyophilization process for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically lyophilized?
A1: Dacarbazine is unstable in aqueous solutions, making a liquid formulation impractical for storage and clinical use.[1][2] Lyophilization, or freeze-drying, removes water from the formulation at low temperatures, resulting in a stable, dry powder that can be reconstituted immediately before administration. This process enhances the long-term stability and shelf life of the drug product.
Q2: What are the critical quality attributes (CQAs) for a lyophilized this compound product?
A2: The critical quality attributes for lyophilized this compound include:
-
Appearance: An elegant, uniform, and intact cake structure without evidence of collapse, shrinkage, or cracking.[2]
-
Reconstitution Time: Rapid and complete dissolution upon addition of the reconstitution medium.
-
Moisture Content: A low residual moisture level, typically below 1-2%, is crucial for product stability.
-
Potency and Purity: The lyophilization process should not degrade the active pharmaceutical ingredient (API), and the final product must meet specified potency and purity levels.
-
Sterility: The product must remain sterile throughout the manufacturing process.
Q3: What are the common excipients used in this compound lyophilization and what are their roles?
A3: The most common excipients for this compound lyophilization are:
-
Mannitol: A crystalline bulking agent used to ensure a robust and elegant cake structure. It provides mechanical support to the amorphous this compound, preventing collapse during drying.
-
Citric Acid: Used to adjust the pH of the pre-lyophilization solution. Maintaining an optimal pH is critical for the solubility and stability of dacarbazine.
Troubleshooting Guide
This guide addresses common issues encountered during the lyophilization of this compound, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Cake Collapse or Shrinkage | The product temperature during primary drying exceeded the critical collapse temperature (Tc). This can be due to an overly aggressive drying cycle (shelf temperature too high or chamber pressure too low). | - Determine the collapse temperature (Tc) of the formulation using Freeze-Drying Microscopy (FDM).- Maintain the product temperature at least 2-5°C below the determined Tc during primary drying.- Adjust the shelf temperature and chamber pressure to ensure the product temperature remains within the safe range. |
| Meltback | Incomplete sublimation of ice during primary drying. This can occur if the primary drying phase is too short or if there is poor heat transfer to some vials. | - Extend the duration of the primary drying phase to ensure all ice is sublimated.- Ensure uniform contact between vials and the shelf for consistent heat transfer.- Monitor the end of primary drying using process analytical technology (PAT) such as a Pirani gauge or mass spectrometer. |
| Cracked or Powdered Cake | Stresses within the cake during freezing or drying. This can be caused by a suboptimal freezing rate or an inappropriate formulation. | - Optimize the freezing rate. A slower cooling rate can lead to larger ice crystals and a more robust cake structure.- Consider an annealing step after freezing to promote the growth of larger, more uniform ice crystals.- Ensure the concentration of the bulking agent (mannitol) is sufficient to provide adequate cake structure. |
| Prolonged Reconstitution Time | A dense or collapsed cake structure with low porosity, hindering the penetration of the reconstitution medium. | - Optimize the freezing process to create a more porous cake structure (e.g., slower cooling rates, annealing).- Ensure the primary and secondary drying stages are sufficient to remove water without causing structural collapse. |
| Discoloration of the Cake (Yellowish tint) | Potential degradation of dacarbazine. Dacarbazine is light-sensitive and can degrade if exposed to light during processing or if the lyophilization cycle is too aggressive. | - Protect the product from light at all stages of manufacturing and storage.- Optimize the lyophilization cycle to use the mildest effective conditions (lowest temperatures and shortest times necessary).- Analyze the product for degradation products using a stability-indicating HPLC method. |
Experimental Protocols
Determination of Critical Collapse Temperature (Tc) using Freeze-Drying Microscopy (FDM)
Objective: To visually determine the collapse temperature of the this compound formulation, which is the critical temperature above which the product will lose its structure during primary drying.
Methodology:
-
Sample Preparation: A small droplet of the this compound formulation is placed between two glass coverslips.
-
Loading: The sample is placed on the temperature-controlled stage of the freeze-drying microscope.
-
Freezing: The sample is cooled to a low temperature (e.g., -50°C) at a controlled rate to solidify the sample.
-
Vacuum Application: A vacuum is applied to the sample chamber to initiate sublimation.
-
Heating: The stage temperature is slowly ramped up (e.g., 1-2°C/min) while the sample is observed under the microscope.
-
Observation: The temperature at which the dried portion of the sample begins to lose its structure and flow is recorded as the collapse temperature (Tc).
Optimized Lyophilization Cycle for this compound
The following table summarizes a typical optimized lyophilization cycle for a this compound formulation containing mannitol and citric acid. It is important to note that this cycle should be considered a starting point and may require further optimization based on the specific formulation and equipment used.
| Phase | Step | Shelf Temperature (°C) | Chamber Pressure (mTorr) | Duration (hours) | Key Considerations |
| Freezing | Cooling | Ramp to -45°C | Atmospheric | 2-4 | A controlled cooling rate is important for ice crystal structure. |
| Holding | -45°C | Atmospheric | 4-6 | Ensures complete solidification of the product. | |
| Primary Drying | Sublimation | Ramp to -10°C to 0°C | 50-150 | 24-48 | Product temperature must remain below the collapse temperature (Tc). |
| Secondary Drying | Desorption | Ramp to 25°C | 50-150 | 8-12 | Removes residual bound water to achieve final moisture content. |
Visualizations
Caption: Workflow for this compound Lyophilization Cycle Optimization.
Caption: Troubleshooting Logic for Poor Cake Appearance in Dacarbazine Lyophilization.
References
Validation & Comparative
A Comparative Guide to Dacarbazine Citrate and Temozolomide in Melanoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dacarbazine citrate (DTIC) and temozolomide (TMZ), two alkylating agents used in the treatment of metastatic melanoma. By presenting data from key clinical trials and preclinical studies, this document aims to offer a comprehensive resource for understanding their relative performance, mechanisms of action, and experimental validation.
Introduction and Mechanism of Action
Dacarbazine, an imidazole carboxamide derivative, has been the standard chemotherapeutic agent for metastatic melanoma for over three decades.[1] Temozolomide, an imidazotetrazine derivative and an analog of dacarbazine, was developed as an oral alternative with the potential for improved central nervous system (CNS) penetration.[2]
Both dacarbazine and temozolomide are prodrugs that exert their cytotoxic effects through the same active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3] MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage induces cell cycle arrest and apoptosis, inhibiting tumor growth.[4][5]
A critical distinction lies in their bioactivation pathways. Dacarbazine requires metabolic activation in the liver by the cytochrome P450 (CYP450) enzyme system to be converted to its active form. In contrast, temozolomide undergoes spontaneous, non-enzymatic chemical degradation to MTIC at physiological pH, a process that does not depend on hepatic function. This difference influences their bioavailability and pharmacokinetic profiles.
Caption: Bioactivation pathways of Dacarbazine and Temozolomide to the active metabolite MTIC.
Clinical Efficacy: A Head-to-Head Comparison
Multiple randomized phase III clinical trials and subsequent meta-analyses have compared the efficacy of temozolomide and dacarbazine in patients with advanced metastatic melanoma. While initial studies suggested a potential benefit for temozolomide, larger trials have generally shown comparable efficacy in terms of overall survival.
A landmark randomized phase III study involving 305 patients found that median progression-free survival (PFS) was significantly longer in the temozolomide group (1.9 months) compared to the dacarbazine group (1.5 months). However, the difference in median overall survival (OS) was not statistically significant (7.7 months for temozolomide vs. 6.4 months for dacarbazine). Another large phase III trial with 859 patients found no significant improvement in either OS or PFS for an extended, escalated-dose temozolomide regimen compared to standard dacarbazine. Median OS was 9.1 months for temozolomide and 9.4 months for dacarbazine.
A meta-analysis of three randomized clinical trials comprising 1,314 patients concluded there was no significant difference in complete response, stable disease, or disease control rate between the two drugs.
Table 1: Summary of Key Phase III Clinical Trial Data
| Endpoint | Middleton et al. (2000) | Patel et al. (EORTC 18032) (2011) |
|---|---|---|
| Patient Population (n) | 305 | 859 |
| Treatment Arms | Temozolomide vs. Dacarbazine | Temozolomide (extended dose) vs. Dacarbazine |
| Median Overall Survival (OS) | 7.7 months (TMZ) vs. 6.4 months (DTIC) | 9.1 months (TMZ) vs. 9.4 months (DTIC) |
| Median Progression-Free Survival (PFS) | 1.9 months (TMZ) vs. 1.5 months (DTIC) | 2.3 months (TMZ) vs. 2.2 months (DTIC) |
| Overall Response Rate (ORR) | 13.5% (TMZ) vs. 12.1% (DTIC) | 14.5% (TMZ) vs. 9.8% (DTIC) |
| Complete Response (CR) | 3% (TMZ) vs. 3% (DTIC) | Not specified |
Experimental Protocols
-
Study Design: A randomized, multicenter, phase III clinical trial involving 305 patients with advanced metastatic melanoma.
-
Patient Randomization: Patients were randomized to one of two treatment arms.
-
Temozolomide Arm: Oral temozolomide administered at a starting dose of 200 mg/m²/day for 5 consecutive days, with the cycle repeated every 28 days.
-
Dacarbazine Arm: Intravenous dacarbazine administered at a starting dose of 250 mg/m²/day for 5 consecutive days, with the cycle repeated every 21 days.
-
-
Primary Endpoints: The primary endpoints of the study were overall survival and progression-free survival.
-
Secondary Endpoints: Secondary endpoints included objective response rate, safety, and health-related quality of life.
-
Evaluation Criteria: Tumor response was assessed based on World Health Organization (WHO) criteria.
Caption: Generalized workflow for a comparative phase III clinical trial.
Preclinical In Vitro Efficacy
Preclinical studies provide a controlled environment to assess the direct cytotoxic effects of chemotherapeutic agents on cancer cell lines. A recent study investigated the efficacy of both dacarbazine and temozolomide on the A375 human melanoma cell line.
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Drug | Cell Line | Exposure Time | IC50 Value (µM) |
|---|---|---|---|
| Dacarbazine | A375 | 72 hours | 1113 |
| Temozolomide | A375 | 72 hours | 943 |
Data sourced from Sadat et al., 2023.
-
Cell Line: A375 human melanoma cell line.
-
Drug Preparation: Stock solutions of dacarbazine and temozolomide were prepared and serially diluted to a range of concentrations.
-
Cell Treatment: A375 cells were seeded in microplates and treated with various concentrations of each drug for specified durations (24, 48, and 72 hours).
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values were calculated through non-linear regression analysis of the dose-response curves.
Cellular Signaling Context and Resistance
The efficacy of alkylating agents like dacarbazine and temozolomide is situated within a complex network of cellular signaling pathways that govern melanoma progression and survival. Key pathways include the mitogen-activated protein kinase (MAPK) and the PI3K/AKT pathways, which are frequently dysregulated in melanoma and drive proliferation and survival.
The therapeutic action of DTIC and TMZ involves inducing DNA damage, which triggers DNA repair mechanisms and, if the damage is irreparable, apoptosis. Resistance can emerge through various mechanisms, including enhanced DNA repair or defects in apoptotic signaling. Furthermore, studies have shown that dacarbazine can induce the secretion of pro-angiogenic factors like IL-8 and VEGF by melanoma cells, potentially creating a mechanism for the tumor to escape the drug's cytotoxic effects.
Caption: Cellular mechanism of action within the context of key melanoma signaling pathways.
Safety and Tolerability
The safety profiles of temozolomide and dacarbazine are generally comparable. The most common toxicities for both drugs are myelosuppressive, including neutropenia and thrombocytopenia. Non-hematologic side effects frequently include nausea and vomiting. A meta-analysis found no significant difference in most hematologic and non-hematologic side effects between the two agents. However, the same analysis noted that temozolomide was associated with a significantly higher risk of lymphopenia compared to dacarbazine.
Conclusion
Temozolomide was developed as an oral alternative to intravenous dacarbazine, offering convenience and the theoretical advantage of better CNS penetration due to its non-reliance on hepatic activation. Clinical data supports that temozolomide can offer a modest, though statistically significant, improvement in progression-free survival.
However, for the crucial endpoint of overall survival, large-scale phase III trials and meta-analyses have consistently failed to demonstrate the superiority of temozolomide over dacarbazine. The two drugs demonstrate equivalent efficacy in terms of overall survival and objective response rates. Therefore, while temozolomide is a valid oral alternative, dacarbazine remains a relevant standard of care in the chemotherapeutic treatment of metastatic melanoma, with treatment decisions often influenced by factors such as administration route preference, CNS involvement, and cost-effectiveness.
References
- 1. Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. mm-encapsulation.com [mm-encapsulation.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Cytotoxic Activity of Dacarbazine Citrate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of dacarbazine citrate and its analogs, supported by experimental data. Dacarbazine, a monofunctional alkylating agent, is a cornerstone in the chemotherapy of various cancers, most notably metastatic melanoma. However, its efficacy is often limited by inherent and acquired resistance. This has spurred the development of numerous analogs with the aim of improving therapeutic outcomes. This document summarizes the cytotoxic profiles of key dacarbazine analogs, details the experimental methodologies used for their evaluation, and illustrates the underlying cellular mechanisms.
Comparative Cytotoxic Activity of Dacarbazine and Its Analogs
The cytotoxic efficacy of dacarbazine and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) across a panel of cancer cell lines. The following table summarizes the reported cytotoxic activities of dacarbazine and several of its notable analogs.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Dacarbazine | A375 | Malignant Melanoma | 15.40 ± 1.39 | [1] |
| SK-MEL-28 | Malignant Melanoma | 309.55 ± 5.73 | [1] | |
| A375 | Malignant Melanoma | 1113 | ||
| SK-MEL-30 | Malignant Melanoma | 1095 | [2] | |
| B16F10 | Murine Melanoma | >100 | [3] | |
| Temozolomide | A375 | Malignant Melanoma | 943 | |
| Pyridine Analog | Isolated Rat Hepatocytes | N/A | 33 | [4] |
| Triazenoazaindole 5e | Various | Various | 2.2 - 8.2 | |
| Triazenoazaindole 5f | Various | Various | 2.2 - 8.2 | |
| 1,3,5-Triazine Analog 7b | DLD-1 | Colon Cancer | Time & Dose-dependent | |
| HT-29 | Colon Cancer | Time & Dose-dependent | ||
| 1,3,5-Triazine Analog 5i | Capan-1 | Pancreatic Adenocarcinoma | 2.4 | |
| HCT-116 | Colorectal Carcinoma | 2.2 | ||
| 1,3,5-Triazine Analog 7b | Capan-1 | Pancreatic Adenocarcinoma | 1.9 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of dacarbazine and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of the dacarbazine analog or control vehicle for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorescent label (e.g., FITC), Annexin V can be used to identify apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid-binding dye, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol:
-
Cell Treatment: Treat cells with the dacarbazine analog or control for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels to quantify the percentage of cells in different stages of apoptosis.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the cytotoxic activity of dacarbazine analogs.
Caption: Simplified signaling pathway of dacarbazine-induced apoptosis.
Mechanism of Action and Future Directions
Dacarbazine and its analogs primarily exert their cytotoxic effects by acting as DNA alkylating agents. As a prodrug, dacarbazine requires metabolic activation in the liver by cytochrome P450 enzymes to form the active intermediate, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC then releases a methyl diazonium ion, which is a potent alkylating species that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA alkylation leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis. The intrinsic apoptosis pathway is often activated, involving the activation of caspase-9 and the executioner caspase-3.
Some analogs, such as the pyridine derivative, may also induce cytotoxicity through alternative mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.
The development of novel dacarbazine analogs continues to be an active area of research. The goal is to synthesize compounds with improved efficacy against resistant tumors, better safety profiles, and alternative mechanisms of action. The data and protocols presented in this guide provide a framework for the comparative evaluation of these next-generation anticancer agents.
References
- 1. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validating Dacarbazine Citrate-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
Dacarbazine (DTIC), a cornerstone in melanoma chemotherapy, primarily exerts its cytotoxic effects by inducing apoptosis. Validating this programmed cell death is crucial for evaluating treatment efficacy and understanding resistance mechanisms. This guide provides a comparative overview of key caspase assays and alternative methods used to quantify dacarbazine-induced apoptosis, supported by experimental data and detailed protocols.
Comparative Analysis of Apoptosis Detection Methods
The following table summarizes the performance of various assays in detecting apoptosis induced by dacarbazine. While caspase assays are central to confirming the apoptotic pathway, alternative methods like Annexin V and TUNEL assays provide complementary information about different stages of apoptosis.
| Assay Type | Method | Target | Key Findings in Dacarbazine Studies | Advantages | Limitations |
| Caspase-3/7 Assay | Colorimetric, Fluorometric, Luminescent | Executioner caspases-3 and -7 | Dacarbazine treatment leads to a dose-dependent increase in caspase-3/7 activity in melanoma cell lines.[1] | High sensitivity, specific to the executioner phase of apoptosis. | Does not differentiate between intrinsic and extrinsic pathways. |
| Caspase-8 Assay | Colorimetric, Fluorometric, Luminescent | Initiator caspase-8 | Studies suggest dacarbazine alone does not significantly activate caspase-8, indicating a minor role for the extrinsic pathway.[2] | Specific for the extrinsic (death receptor) pathway. | May not be informative for dacarbazine's primary mechanism. |
| Caspase-9 Assay | Colorimetric, Fluorometric, Luminescent | Initiator caspase-9 | Dacarbazine-induced DNA damage leads to the activation of the intrinsic pathway, marked by increased caspase-9 activity.[3] | Specific for the intrinsic (mitochondrial) pathway. | Upstream events leading to activation are not detailed. |
| Annexin V Assay | Flow Cytometry, Microscopy | Phosphatidylserine (PS) externalization | Dacarbazine treatment increases the percentage of Annexin V-positive cells, indicating early-stage apoptosis.[4][5] | Detects early apoptotic events. Can distinguish between early, late apoptotic, and necrotic cells with a counterstain (e.g., PI). | PS externalization can also occur in necrosis. |
| TUNEL Assay | Microscopy, Flow Cytometry | DNA fragmentation | Increased TUNEL-positive cells are observed following dacarbazine treatment, confirming late-stage apoptosis. | Detects a hallmark of late-stage apoptosis. Can be used on tissue sections. | Can also label necrotic cells. |
Quantitative Analysis of Caspase Activation
The following table presents quantitative data on caspase activation in response to dacarbazine treatment from a study on the FEMX-1 melanoma cell line. This data highlights the dose-dependent effect of dacarbazine on the executioner caspases.
| Cell Line | Dacarbazine Concentration | Caspase-3/8 Activity (Fold Increase vs. Control) | Reference |
| FEMX-1 | 50 µg/mL | ~1.5 | |
| FEMX-1 | 100 µg/mL | ~2.5 |
Note: Further quantitative, dose-response data for specific caspase-3/7, -8, and -9 activities in other common melanoma cell lines like A375 and SK-MEL-28 would provide a more comprehensive comparison.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate validation of dacarbazine-induced apoptosis.
Caspase-3/7 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring the activity of the executioner caspases.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)
-
Dacarbazine-treated and untreated control cells
Procedure:
-
Cell Lysis:
-
Seed cells in a 96-well plate and treat with desired concentrations of dacarbazine for the appropriate time.
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3/7 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3/7 activity is determined by comparing the absorbance of the dacarbazine-treated samples to the untreated control.
-
Caspase-8 Activity Assay (Fluorometric)
This protocol is designed to measure the activity of the initiator caspase-8, a key component of the extrinsic apoptotic pathway.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-8 substrate (e.g., Ac-IETD-AFC)
-
Dacarbazine-treated and untreated control cells
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells with dacarbazine as required.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of the cell lysate to each well of the 96-well black plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-8 substrate (Ac-IETD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase-8 activity relative to the untreated control.
-
Caspase-9 Activity Assay (Luminescent)
This protocol utilizes a luminogenic substrate to provide a highly sensitive measure of caspase-9 activity, the initiator caspase of the intrinsic pathway.
Materials:
-
96-well white microplate
-
Luminometer
-
Caspase-Glo® 9 Reagent (containing buffer, substrate, and luciferase)
-
Dacarbazine-treated and untreated control cells
Procedure:
-
Assay Setup:
-
Seed cells in a 96-well white plate and treat with dacarbazine.
-
Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.
-
-
Reagent Addition:
-
Add 100 µL of Caspase-Glo® 9 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The fold-increase in caspase-9 activity is determined by comparing the relative light units (RLU) of treated samples to the untreated control.
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Dacarbazine-treated and untreated control cells
Procedure:
-
Cell Preparation:
-
Harvest dacarbazine-treated and control cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Fluorescence microscope or flow cytometer
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction mix (containing TdT enzyme and Br-dUTP)
-
Staining solution (e.g., FITC-conjugated anti-BrdU antibody)
-
Dacarbazine-treated and untreated control cells
Procedure:
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2 minutes on ice.
-
-
Labeling:
-
Wash cells with PBS.
-
Incubate cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash cells with a rinse buffer.
-
Incubate with the FITC-conjugated anti-BrdU antibody solution for 30 minutes at room temperature in the dark.
-
Wash cells and mount for analysis by fluorescence microscopy or resuspend for flow cytometry.
-
Apoptotic cells will exhibit green fluorescence.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the dacarbazine-induced apoptotic signaling pathway and the general workflow for its validation using caspase assays.
Caption: Dacarbazine-induced intrinsic apoptosis pathway.
Caption: General workflow for caspase activity assays.
Caption: Logical flow for validating apoptosis.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dacarbazine Citrate Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Dacarbazine citrate is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive cross-validation of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.
Performance Comparison of Quantification Methods
The choice of an analytical method for this compound quantification depends on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | >0.999[1][2] | >0.99[3][4] | >0.998 |
| Limit of Detection (LOD) | 0.10 - 0.17 µg/mL[1] | 10 µg/L | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.30 - 0.52 µg/mL | 0.5 ng/mL - 10 µg/L | ~0.15 µg/mL |
| Precision (%RSD) | <3.8% | <8.3% | <5% |
| Accuracy (% Recovery) | 91-112% | 86.1-99.4% | 98-102% |
| Selectivity | High | Very High | Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Dacarbazine's Mechanism of Action
Dacarbazine is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to its active form, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). MTIC then spontaneously decomposes to a methyldiazonium cation, a highly reactive alkylating agent. This cation transfers a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine. This DNA methylation leads to the formation of DNA adducts, which trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine Citrate in Metastatic Melanoma: A Comparative Analysis of Efficacy in BRAF-Mutant vs. BRAF Wild-Type Tumors
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of dacarbazine citrate in the treatment of metastatic melanoma, specifically focusing on the differential outcomes in patients with BRAF-mutant versus BRAF wild-type tumors. The analysis is based on data from pivotal clinical trials that have shaped the treatment landscape of advanced melanoma.
Dacarbazine, an alkylating agent, has been a standard chemotherapy for metastatic melanoma for decades. Its mechanism of action involves inducing DNA damage, leading to apoptosis of cancer cells.[1] This action is independent of the BRAF signaling pathway, which is a critical driver in a significant subset of melanomas. The emergence of targeted therapies, particularly BRAF inhibitors, and immunotherapies has provided new therapeutic avenues and has also led to a clearer understanding of dacarbazine's relative efficacy in molecularly defined patient populations.
Comparative Efficacy of Dacarbazine: BRAF-Mutant vs. Wild-Type Melanoma
The following table summarizes the efficacy of dacarbazine monotherapy in patients with BRAF-mutant and BRAF wild-type metastatic melanoma, based on data from the control arms of several key clinical trials. It is important to note that these data are not from a direct head-to-head comparison but are derived from separate trials where dacarbazine was the comparator to either a BRAF inhibitor (in BRAF-mutant cohorts) or an immune checkpoint inhibitor (in BRAF wild-type cohorts).
| Efficacy Endpoint | Dacarbazine in BRAF V600E-Mutant Melanoma (BREAK-3 Trial) | Dacarbazine in BRAF Wild-Type Melanoma (CheckMate 066 Trial) |
| Objective Response Rate (ORR) | 6% | 14% |
| Median Progression-Free Survival (PFS) | 2.7 months | 2.2 months |
| Median Overall Survival (OS) | 15.6 months (Note: confounded by crossover) | 11.2 months |
| 1-Year Overall Survival Rate | Not explicitly reported for dacarbazine alone | 42%[2] |
Experimental Protocols
The data presented are derived from well-controlled, randomized clinical trials. The methodologies employed in these studies are detailed below to provide context for the presented efficacy data.
BREAK-3 Trial (for BRAF-Mutant Cohort)
-
Study Design: A Phase III, randomized, open-label trial.
-
Patient Population: Patients with previously untreated, unresectable Stage IIIC or Stage IV melanoma with the BRAF V600E mutation.
-
Treatment Arm (Control): Dacarbazine 1000 mg/m² administered intravenously every 3 weeks.
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, response rate, and safety. Crossover from the dacarbazine arm to the dabrafenib arm was permitted upon disease progression.
CheckMate 066 Trial (for BRAF Wild-Type Cohort)
-
Study Design: A Phase III, randomized, double-blind trial.
-
Patient Population: Patients with previously untreated, unresectable or metastatic melanoma without a BRAF mutation.
-
Treatment Arm (Control): Dacarbazine 1000 mg/m² administered intravenously every 3 weeks.
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the clinical trial process, the following diagrams are provided.
Discussion
The available data suggest that the efficacy of dacarbazine is modest in both BRAF-mutant and BRAF wild-type metastatic melanoma. The objective response rates are low, and the impact on progression-free survival is limited in both patient populations. While a direct statistical comparison between the two groups from a single trial is not available, the existing evidence does not indicate a clinically significant difference in dacarbazine's activity based on BRAF mutation status. This is consistent with its mechanism of action as a DNA alkylating agent, which is not dependent on the BRAF signaling pathway.
The development of targeted therapies for BRAF-mutant melanoma and immunotherapies for both BRAF-mutant and wild-type melanoma has largely displaced dacarbazine from the first-line treatment setting. However, understanding the baseline efficacy of dacarbazine in these molecularly defined subgroups remains crucial for historical context, for the design of future clinical trials, and for treatment decisions in later lines of therapy or in regions where newer agents may not be readily available.
References
Benchmarking Dacarbazine Citrate Against Novel Alkylating Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dacarbazine citrate's performance against a selection of novel alkylating agents. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant cellular pathways to support further research and development in cancer therapeutics.
Introduction
Dacarbazine (DTIC), a triazene derivative, has been a long-standing chemotherapeutic agent, particularly in the treatment of metastatic melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, requiring metabolic activation in the liver to form its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[2] MTIC then acts as an alkylating agent, primarily methylating DNA at the O6 and N7 positions of guanine residues.[3] This DNA damage leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] However, the efficacy of dacarbazine is often limited by both intrinsic and acquired resistance, frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4] This has spurred the development of novel alkylating agents with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.
This guide benchmarks this compound against three such novel alkylating agents: Temozolomide, Lurbinectedin, and Bendamustine, with a brief look at an emerging experimental agent, BO-1055.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity and apoptosis-inducing capabilities of Dacarbazine and the selected novel alkylating agents across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Alkylating Agents
| Agent | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation(s) |
| Dacarbazine | A375 | Human Melanoma | 1113 µM | 72 hours | |
| Temozolomide | A375 | Human Melanoma | 943 µM | 72 hours | |
| Bendamustine | SU-DHL-1 | B-cell Lymphoma | 25 µM (IC50), 35 µM (IC90) | Not Specified | |
| Various Hematological Malignancies | Various | Mean IC50: 21.1 - 47.5 µM | 72 hours | ||
| Lurbinectedin | SCLC cell lines | Small Cell Lung Cancer | Dose-dependent (0-30 nM) | 24 hours | |
| BO-1055 | Ewing Sarcoma cell lines | Ewing Sarcoma | Submicromolar | Not Specified | |
| Rhabdomyosarcoma cell lines | Rhabdomyosarcoma | Submicromolar | Not Specified | ||
| DSRCT cell lines | Desmoplastic Small Round Cell Tumor | 2-3 µM | Not Specified | ||
| Osteosarcoma cell lines | Osteosarcoma | >10 µM | Not Specified |
Table 2: Apoptosis Induction by Alkylating Agents
| Agent | Cell Line | Cancer Type | Method | Key Findings | Citation(s) |
| Dacarbazine | A375 | Human Melanoma | Annexin V/PI Staining | Dose-dependent increase in early and late apoptotic cells. | |
| Temozolomide | A375 | Human Melanoma | Annexin V/PI Staining | Dose-dependent increase in early and late apoptotic cells. | |
| Bendamustine | NKTCL cells | NK/T-cell Lymphoma | Caspase activation, PARP cleavage | Induces mitochondria-mediated apoptosis. | |
| Lurbinectedin | SCLC cell lines | Small Cell Lung Cancer | Not Specified | Induces apoptosis. | |
| Soft Tissue Sarcoma cell lines | Soft Tissue Sarcoma | Not Specified | Induces apoptosis and G2/M arrest. | ||
| BO-1051 | Hepatocellular Carcinoma cell lines | Hepatocellular Carcinoma | Not Specified | Simultaneously induces apoptosis and autophagy. | |
| BO-1055 | Sarcoma cell lines | Sarcoma | Apoptosis Assays | Causes apoptosis and cell death in a concentration and time-dependent manner. |
Mechanism of Action of Novel Alkylating Agents
Temozolomide: A second-generation imidazotetrazine derivative, Temozolomide is an oral prodrug that spontaneously converts to the active MTIC under physiological conditions, bypassing the need for hepatic activation. This leads to a more consistent systemic exposure to the active compound. Its mechanism of action is otherwise identical to Dacarbazine, involving the methylation of DNA.
Lurbinectedin: This synthetic alkaloid, a derivative of a marine-derived agent, exhibits a distinct mechanism. Lurbinectedin covalently binds to guanine residues in the minor groove of DNA, forming adducts that bend the DNA helix. This action not only triggers a cascade leading to double-strand DNA breaks but also inhibits the activity of RNA polymerase II, thereby blocking transcription. It also appears to modulate the tumor microenvironment by inducing apoptosis in tumor-associated macrophages.
Bendamustine: This agent possesses a hybrid structure, combining a nitrogen mustard group with a purine-like benzimidazole ring. This unique structure is believed to contribute to its distinct clinical efficacy. Bendamustine induces extensive and durable DNA damage, leading to the activation of the DNA damage stress response, inhibition of mitotic checkpoints, and induction of mitotic catastrophe and apoptosis. Unlike other alkylators, it appears to activate a base excision DNA repair pathway.
BO-1055: A novel DNA cross-linking agent, BO-1055 has demonstrated potent activity in sarcoma models with a notable feature of low myelotoxicity. It induces DNA double-strand breaks, leading to apoptosis and cell death in a concentration and time-dependent manner.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent, representing its potency in inhibiting cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of cells undergoing apoptosis (early and late stages) and necrosis following treatment with an alkylating agent.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the alkylating agent for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Gate the cell populations based on their fluorescence signals:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
Objective: To detect and quantify DNA single- and double-strand breaks in individual cells after exposure to an alkylating agent.
Methodology:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of this mixture onto a CometSlide™. Allow the agarose to solidify at 4°C for 10-30 minutes.
-
Cell Lysis: Immerse the slides in a pre-chilled lysis solution (containing high salt and detergents like Triton X-100) and incubate at 4°C for 1-2 hours to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: For detecting single-strand breaks, immerse the slides in a fresh alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes at room temperature in the dark to allow the DNA to unwind.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer and apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: After electrophoresis, gently drain the buffer and neutralize the slides by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is formed by fragmented DNA that has migrated during electrophoresis. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head, often using specialized image analysis software.
Signaling Pathways and Visualizations
Alkylating agents trigger a complex network of cellular responses, primarily initiated by DNA damage. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
The diagram above illustrates the general pathway from drug administration to the induction of apoptosis. Dacarbazine requires hepatic metabolism to form the active MTIC, whereas Temozolomide converts spontaneously. Lurbinectedin and Bendamustine can directly form DNA adducts. The resulting DNA damage is recognized by repair mechanisms such as MGMT, BER, and MMR. If the damage is extensive, it activates signaling cascades involving ATR/ATM and p53, leading to cell cycle arrest and ultimately apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Autophagy inhibition enhances apoptosis triggered by BO-1051, an N-mustard derivative, and involves the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine in Metastatic Melanoma: A Comparative Meta-Analysis for Researchers
A comprehensive review of Dacarbazine citrate's clinical trial data, offering a comparative analysis against Temozolomide for researchers, scientists, and drug development professionals.
Dacarbazine (DTIC) has long been a standard chemotherapeutic agent for metastatic melanoma. This guide provides a meta-analysis of its clinical trial data, with a direct comparison to its oral alternative, Temozolomide. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of Dacarbazine's role in the treatment landscape.
Efficacy and Safety: A Quantitative Comparison
The following tables summarize the key efficacy and safety endpoints from a pivotal randomized controlled trial comparing Dacarbazine with Temozolomide in patients with advanced metastatic melanoma.
Table 1: Efficacy of Dacarbazine vs. Temozolomide
| Efficacy Endpoint | Dacarbazine (DTIC) | Temozolomide |
| Overall Survival (Median) | 6.4 months | 7.7 months |
| Progression-Free Survival (Median) | 1.5 months | 1.9 months |
| Overall Response Rate (ORR) | 12.1%[1] | 13.5%[1] |
| Complete Response (CR) | 2.7% (4 of 149 patients)[1] | 2.6% (4 of 156 patients)[1] |
| Partial Response (PR) | 9.4% (14 of 149 patients) | 10.9% (17 of 156 patients) |
| Stable Disease | 24.8% (37 of 149 patients) | 26.3% (41 of 156 patients) |
Data from the randomized phase III trial by Middleton et al.
Table 2: Common Adverse Events (Grade 3/4)
| Adverse Event | Dacarbazine (DTIC) | Temozolomide |
| Nausea | Mild to Moderate | Mild to Moderate |
| Vomiting | Mild to Moderate | Mild to Moderate |
| Fatigue | Reported | Lower rates reported[1] |
| Insomnia | Reported | Lower rates reported |
| Thrombocytopenia | Information not available | Information not available |
| Neutropenia | Information not available | Information not available |
| Lymphopenia | Lower Incidence | Significantly Higher Incidence |
Experimental Protocols
The clinical trials referenced in this guide followed rigorous protocols to ensure the validity of their findings. Below are the key aspects of the methodologies employed.
Dacarbazine Arm:
-
Dosage and Administration: Dacarbazine was administered intravenously at a starting dosage of 250 mg/m²/day for 5 consecutive days, with the cycle repeated every 21 days.
-
Patient Population: The study enrolled patients with advanced metastatic melanoma who had not received prior chemotherapy.
-
Evaluation Criteria: Tumor response was assessed using standardized criteria, and overall survival and progression-free survival were measured from the date of randomization.
Temozolomide Arm:
-
Dosage and Administration: Temozolomide was administered orally at a starting dosage of 200 mg/m²/day for 5 consecutive days, with the cycle repeated every 28 days.
-
Patient Population: Similar to the Dacarbazine arm, patients had advanced metastatic melanoma with no prior chemotherapy.
-
Evaluation Criteria: The same evaluation criteria for tumor response, overall survival, and progression-free survival were used as in the Dacarbazine arm.
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This meta-analysis demonstrates that Dacarbazine and Temozolomide have comparable efficacy in the treatment of metastatic melanoma. Temozolomide offers the convenience of oral administration and has shown a trend towards improved quality of life. However, Dacarbazine remains a relevant treatment option. The choice between these agents may depend on factors such as patient preference, tolerability, and the presence of brain metastases, where Temozolomide's ability to cross the blood-brain barrier may be advantageous. Further research, including head-to-head trials with modern immunotherapies and targeted agents, is necessary to fully define the current role of these traditional chemotherapies in the evolving landscape of melanoma treatment.
References
Safety Operating Guide
Safe Disposal of Dacarbazine Citrate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential procedural guidance for the safe handling and disposal of dacarbazine citrate, a cytotoxic and genotoxic antineoplastic agent. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment. This compound is classified as a hazardous substance and must be managed in accordance with all applicable local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained in the procedures outlined below and be familiar with the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Gown: A disposable, lint-free, solid-front gown with cuffed sleeves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosolization.
Work should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a fume hood to minimize exposure.
II. Spill Management
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
Procedure for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill zone.
-
Don PPE: Before beginning cleanup, ensure you are wearing the full required PPE.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Decontaminate: Clean the spill area thoroughly. One recommended decontamination agent is a 10% solution of sulfuric acid, which should be left in contact with the spill area for 24 hours to inactivate the dacarbazine.[1] Following decontamination, the area should be cleaned with detergent and water.
-
Collect Waste: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as cytotoxic waste.
III. Disposal Procedures
The primary and most recommended method for the disposal of this compound and all contaminated materials is incineration at a licensed hazardous waste facility.[2] This ensures the complete destruction of the cytotoxic compound.
Operational Plan for Disposal:
-
Segregation: All waste contaminated with this compound must be segregated from other waste streams. This includes unused or expired vials, contaminated PPE, needles, syringes, and any materials used for preparation, administration, or cleanup.
-
Containerization:
-
Sharps: All needles and syringes must be placed in a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated items such as gloves, gowns, and vials should be placed in a designated, leak-proof, and puncture-resistant container with a lid. The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Liquid Waste: Unused or expired dacarbazine solutions should not be disposed of down the drain. They should be collected in a sealed, leak-proof container, clearly labeled as "Hazardous Waste: Dacarbazine Solution."
-
-
Storage: All cytotoxic waste containers must be stored in a secure, designated area with limited access while awaiting pickup for disposal.
-
Disposal: Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste for incineration.
IV. Chemical Inactivation (Alternative to Incineration)
For liquid waste, chemical inactivation can be considered as a preliminary step before final disposal, particularly in laboratory settings where immediate access to incineration may not be available. Dacarbazine is known to undergo hydrolysis in acidic conditions.[3] One recommended method involves the use of 10% sulfuric acid.[1]
Experimental Protocol: Chemical Inactivation of Dacarbazine Solution
Objective: To chemically degrade dacarbazine in an aqueous solution to less hazardous compounds prior to final disposal.
Materials:
-
Dacarbazine solution for disposal
-
10% Sulfuric Acid (v/v)
-
Sodium Bicarbonate or other suitable base for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (as listed in Section I)
-
Fume hood
-
Stir plate and stir bar
-
Glass beaker or flask of appropriate size
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Ensure all necessary PPE is worn.
-
Acidification:
-
Place the dacarbazine solution in a glass beaker or flask.
-
Slowly and carefully add an equal volume of 10% sulfuric acid to the dacarbazine solution while stirring gently. This will result in a final sulfuric acid concentration of approximately 5%.
-
-
Inactivation:
-
Cover the container to prevent evaporation and continue stirring at room temperature for a minimum of 24 hours. This duration is recommended for effective inactivation.[1]
-
Studies have shown that dacarbazine degradation is significant in acidic conditions. For example, in 1N HCl at 60°C, a 7.08% degradation was observed within 6 hours. The 24-hour period at room temperature with 5% sulfuric acid provides a conservative timeframe for degradation.
-
-
Neutralization:
-
After the 24-hour inactivation period, slowly add a suitable base, such as sodium bicarbonate, to the solution while stirring.
-
Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0. Be cautious as neutralization can generate gas (carbon dioxide if using bicarbonate) and heat.
-
-
Final Disposal:
-
Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container.
-
Arrange for disposal via a licensed hazardous waste contractor. Do not pour the neutralized solution down the drain, as the degradation products may still be environmentally harmful.
-
Quantitative Data on Dacarbazine Degradation
| Condition | Temperature | Duration | Degradation | Source |
| 1N HCl | 60°C | 6 hours | 7.08% | |
| 10% Sulfuric Acid | Room Temp | 24 hours | Recommended for inactivation |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
By implementing these procedures, research facilities can ensure the safe management of this compound, protecting both personnel and the environment from the risks associated with this hazardous drug.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
